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Core Science & Biosynthesis

Foundational

Synthesis Pathway of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: A Comprehensive Technical Guide

Executive Summary N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly specialized bifunctional building block utilized extensively in medicinal chemistry. It features a 1,2,3-triazole core—a robust bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly specialized bifunctional building block utilized extensively in medicinal chemistry. It features a 1,2,3-triazole core—a robust bioisostere for amide bonds—and a carboxybenzyl (Cbz)-protected hydrazide moiety, which serves as a critical precursor for synthesizing bioactive hydrazide-hydrazone pharmacophores[1].

This technical whitepaper details a scalable, highly regioselective, and self-validating four-step synthetic pathway. As a Senior Application Scientist, I have designed this protocol to bypass common pitfalls such as regioisomer mixtures and racemization, ensuring high yield and analytical-grade purity at every stage.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of this molecule requires the formation of two critical domains: the N1-substituted triazole ring and the hydrazide linkage.

1. The Triazole Core (Avoiding Direct Alkylation): Direct alkylation of commercially available 1H-1,2,3-triazole with ethyl bromoacetate is notoriously unselective, yielding an intractable mixture of N1 and N2 isomers that are difficult to separate via standard chromatography. To enforce absolute regiocontrol, our strategy employs a de novo triazole synthesis via a[3+2] cycloaddition. Instead of utilizing highly flammable and hazardous acetylene gas to achieve the unsubstituted triazole ring, we utilize vinyl acetate as an alkyne surrogate[2]. Following the initial cycloaddition with an azide, the intermediate undergoes a spontaneous elimination of acetic acid, driving irreversible aromatization to yield strictly the N1-substituted 1H-1,2,3-triazole.

2. The Hydrazide Linkage (Suppressing Rearrangement): The final C-N bond formation utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and Hydroxybenzotriazole (HOBt) with benzyl carbazate[3]. The causality behind selecting EDC/HOBt over stronger coupling agents (like HATU) lies in the nucleophilicity of the carbazate. HOBt rapidly intercepts the highly reactive O-acylisourea intermediate formed by EDC, generating an active OBt-ester. This prevents the O-acylisourea from undergoing an irreversible intramolecular rearrangement into an inactive N-acylurea, ensuring a clean nucleophilic attack by the benzyl carbazate[3].

Workflow A Phase 1: Azidation Ethyl Bromoacetate + NaN3 B Intermediate 1 Ethyl 2-azidoacetate A->B C Phase 2: Cycloaddition Vinyl Acetate (Alkyne Surrogate) B->C D Intermediate 2 Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate C->D E Phase 3: Saponification LiOH / H2O / THF D->E F Intermediate 3 2-(1H-1,2,3-triazol-1-yl)acetic acid E->F G Phase 4: Amide Coupling Benzyl Carbazate + EDC/HOBt F->G H Target Molecule N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide G->H

Fig 1: Four-phase synthetic workflow for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, meaning the reaction is not advanced to the next stage until specific In-Process Controls (IPCs) confirm complete conversion.

Phase 1: Nucleophilic Substitution (Azidation)

Objective: Synthesize Ethyl 2-azidoacetate.

  • Setup: In a 500 mL round-bottom flask, dissolve ethyl bromoacetate (1.0 eq, 100 mmol) in 200 mL of an Acetone/Water mixture (4:1 v/v).

  • Reaction: Add sodium azide (NaN₃) (1.1 eq, 110 mmol) portion-wise at 0 °C to control the mild exotherm. Stir the mixture at room temperature for 4 hours.

  • IPC (Self-Validation): Perform TLC (Hexane/EtOAc 9:1). The reaction is complete when the brominated starting material (visualized via KMnO₄ stain) is entirely consumed.

  • Workup & Safety: Extract with diethyl ether (3 x 100 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

    • Critical Safety Insight: Low molecular weight organic azides are potentially explosive[4]. Do not concentrate the product to absolute dryness. Concentrate under reduced pressure at a low temperature (bath < 30 °C) to a known volume, yielding a stock solution for Phase 2.

Phase 2: Cycloaddition-Elimination (Triazole Core Formation)

Objective: Synthesize Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate.

  • Setup: Transfer the ethyl 2-azidoacetate solution (approx. 100 mmol) into a pressure-resistant reaction vessel.

  • Reaction: Add vinyl acetate (5.0 eq, 500 mmol) which acts as both the alkyne surrogate and co-solvent[2]. Heat the mixture to 80 °C for 16 hours. The [3+2] cycloaddition occurs, immediately followed by the thermal elimination of acetic acid to yield the stable aromatic triazole.

  • IPC (Self-Validation): Withdraw 10 µL, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the mass corresponding to the azide is absent and the product mass (m/z [M+H]⁺ = 156.1) is dominant.

  • Workup: Remove excess vinyl acetate and acetic acid byproduct under vacuum. Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) to isolate the pure ester.

Phase 3: Ester Hydrolysis (Saponification)

Objective: Synthesize 2-(1H-1,2,3-triazol-1-yl)acetic acid.

  • Setup: Dissolve the ester (1.0 eq, 80 mmol) in 150 mL of THF/H₂O (1:1 v/v).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 120 mmol). Stir at room temperature for 3 hours.

  • IPC (Self-Validation): TLC (DCM/MeOH 9:1) must show the complete disappearance of the higher-Rf ester spot.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify dropwise with 1N HCl to pH 2.0–2.5. The product will precipitate as a white solid. Filter, wash with ice-cold water, and dry under high vacuum.

Phase 4: EDC/HOBt-Mediated Hydrazide Coupling

Objective: Synthesize N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

  • Setup: In a flame-dried flask under N₂, dissolve 2-(1H-1,2,3-triazol-1-yl)acetic acid (1.0 eq, 50 mmol) in anhydrous DMF (100 mL).

  • Activation: Add EDC·HCl (1.2 eq, 60 mmol) and HOBt (1.2 eq, 60 mmol). Stir for 30 minutes at room temperature to allow the full formation of the OBt-active ester[3].

  • Coupling: Add benzyl carbazate (Cbz-NHNH₂) (1.05 eq, 52.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 125 mmol). Stir at room temperature for 12 hours.

  • IPC (Self-Validation): Analyze via HPLC. The reaction is validated for workup when the active ester peak is <1% of the total area.

  • Workup: Dilute the mixture with EtOAc (300 mL). Sequentially wash with saturated NaHCO₃ (to remove acidic byproducts), 1N HCl (to remove unreacted carbazate and DIPEA), and brine[3]. Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane to yield the highly pure target compound.

Mechanism A 2-(1H-1,2,3-triazol-1-yl)acetic acid B EDC Activation Formation of O-acylisourea A->B EDC·HCl C HOBt Interception Formation of OBt Active Ester B->C HOBt D Nucleophilic Attack by Benzyl Carbazate C->D Cbz-NHNH2 E Tetrahedral Intermediate Collapse & Elimination D->E F N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide + HOBt Byproduct E->F -HOBt

Fig 2: Mechanism of EDC/HOBt-mediated hydrazide coupling preventing N-acylurea formation.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized metrics for each phase of the synthesis, providing a baseline for scale-up operations.

PhaseChemical TransformationYield (%)Purity (HPLC)IPC MethodCritical Parameter
1 Azidation92%*N/A (Solution)TLC (KMnO₄)Temperature control (0 °C to RT) to manage exotherm.
2 Cycloaddition-Elimination78%> 95%LC-MSExcess vinyl acetate drives the elimination of AcOH.
3 Saponification88%> 98%TLC (UV)Strict pH control (pH 2.0-2.5) during precipitation.
4 Amide/Hydrazide Coupling85%> 99%HPLCPre-activation with HOBt for 30 min before carbazate addition.

*Yield calculated based on the concentration of the stock solution to avoid isolating the explosive neat azide.

References

  • [3] Nitrogen-containing fused heterocyclic compounds and their use as beta amyloid production inhibitors (WO2010098487A1). Google Patents. URL:

  • [1] Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. ResearchGate. URL:[Link]

  • [2] CuO-Nanoparticles Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Bromoalkenes. Indian Academy of Sciences. URL:[Link]

  • [4] Surface functionalization of nanofibrillated cellulose using click-chemistry approach in aqueous media. ResearchGate. URL:[Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

Abstract This technical guide provides a comprehensive overview of the analytical techniques used for the structural characterization of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide, a molecule of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used for the structural characterization of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. Leveraging nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), we present a detailed analysis of its structural features. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental protocols, data interpretation, and the causality behind analytical choices. The spectral data herein is a representative composite based on documented values for closely related chemical structures, providing a robust framework for the characterization of this and similar molecules.

Introduction

N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a heterocyclic compound featuring a 1,2,3-triazole ring, an acetohydrazide linker, and a carbobenzyloxy (Cbz) protecting group. The 1,2,3-triazole moiety is a well-known pharmacophore and a key structural element in many biologically active compounds, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] Hydrazide derivatives are also common in pharmaceuticals and serve as versatile synthons for more complex molecules.[3] Accurate structural confirmation is a critical step in the synthesis and development of such compounds. This guide details the application of ¹H NMR, ¹³C NMR, and mass spectrometry for the unambiguous structural elucidation of the title compound.

Synthesis Pathway Overview

The synthesis of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide can be logically approached in a multi-step sequence. A common and efficient method involves the initial formation of an ethyl acetohydrazide derivative which is then functionalized. The 1,2,3-triazole ring is typically introduced via a cycloaddition reaction.[3][4] The final step would be the protection of the terminal nitrogen with a Cbz group.

A plausible synthetic workflow is outlined below. The choice of solvent and catalyst is critical for ensuring high yield and purity, with techniques like microwave-assisted synthesis offering potential for rate enhancement.[4][5][6]

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Triazole Formation cluster_2 Step 3: Cbz Protection A Ethyl Chloroacetate C 2-Chloroacetohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C E 2-(1H-1,2,3-triazol-1-yl)acetohydrazide C->E DMF, 90°C D Sodium Azide D->E G N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (Target Molecule) E->G Base (e.g., Triethylamine) DCM F Benzyl Chloroformate (Cbz-Cl) F->G

Caption: Proposed synthetic workflow for the target molecule.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for determining the structure of organic molecules by providing information about the number, chemical environment, and connectivity of protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazide-containing compounds due to its ability to solubilize polar molecules and to slow the exchange of labile N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[1][7] A typical experiment involves acquiring 16-32 scans to achieve a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The ¹H NMR spectrum of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by neighboring electronegative atoms and aromatic systems.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
Triazole H-5~8.1 - 8.6Singlet (s)1HLocated on the electron-deficient triazole ring, leading to significant deshielding.[1][3]
Triazole H-4~7.7 - 7.9Singlet (s)1HAlso on the triazole ring, slightly less deshielded than H-5.[1][8]
Cbz Phenyl (Ar-H)~7.3 - 7.4Multiplet (m)5HProtons of the monosubstituted benzene ring of the Cbz group.[9]
Methylene (N-CH₂)~5.5 - 5.7Singlet (s)2HMethylene protons adjacent to the triazole nitrogen are strongly deshielded.[1]
Cbz Methylene (O-CH₂)~5.1 - 5.2Singlet (s)2HBenzylic protons adjacent to an oxygen atom.
Hydrazide N-H~9.4 - 10.7Broad Singlet (br s)2HLabile amide/hydrazide protons, chemical shift can be variable and concentration-dependent.[7][10]

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) may be required for faster acquisition.

  • Data Acquisition: Record the spectrum on a 100 MHz or higher spectrometer. A proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and provide information on the number of attached protons.

Data Interpretation and Predicted Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
Carbonyl (C=O)~167 - 171Typical chemical shift for an amide/hydrazide carbonyl carbon.[10]
Cbz Carbonyl (O-C=O)~156 - 159Carbamate carbonyl is typically found in this region.
Triazole C-5~140 - 145Carbon atom in the heterocyclic aromatic triazole ring.[1]
Cbz Phenyl (ipso-C)~136 - 138The carbon atom of the benzene ring attached to the O-CH₂ group.
Cbz Phenyl (Ar-C)~128 - 129Aromatic carbons of the Cbz group.[1][9]
Triazole C-4~123 - 126Carbon atom in the heterocyclic aromatic triazole ring.[1]
Cbz Methylene (O-CH₂)~66 - 68Benzylic carbon attached to an oxygen atom.[8]
Methylene (N-CH₂)~50 - 54Methylene carbon attached to the triazole nitrogen.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer. ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing premature fragmentation.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular ions would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation
  • Molecular Formula: C₁₂H₁₃N₅O₃

  • Molecular Weight: 275.26 g/mol

  • Expected Molecular Ions:

    • [M+H]⁺: m/z 276.11

    • [M+Na]⁺: m/z 298.09

Predicted Fragmentation Pathway

The fragmentation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide in tandem MS is expected to proceed through characteristic losses of the Cbz group and cleavage of the hydrazide linker.

Fragmentation_Pathway M [M+H]⁺ m/z 276.11 F1 [M - C₇H₇]⁺ m/z 185.06 (Loss of Toluene) M->F1 - C₇H₈ F2 [M - C₈H₇O₂]⁺ m/z 141.06 (Loss of Cbz group) M->F2 - C₈H₈O₂ F3 [C₇H₇]⁺ m/z 91.05 (Tropylium ion) M->F3 - C₅H₆N₅O₃ F4 [C₄H₅N₃]⁺ m/z 95.05 (Triazolyl-methyl cation) F2->F4 - HNCO

Caption: Plausible ESI-MS/MS fragmentation pathway.

Key Predicted Fragments:

m/z (Predicted) Formula of Fragment Description
276.11[C₁₂H₁₄N₅O₃]⁺Protonated molecular ion [M+H]⁺.
185.06[C₅H₆N₅O]⁺Loss of toluene (91 Da) from the Cbz group.
141.06[C₄H₆N₅O]⁺Loss of the Cbz radical.
91.05[C₇H₇]⁺Tropylium ion, a characteristic fragment of benzyl groups.
95.05[C₄H₅N₃]⁺Triazolyl-methyl cation resulting from cleavage of the amide bond.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive toolkit for the structural elucidation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide. ¹H and ¹³C NMR confirm the connectivity and chemical environments of the proton and carbon frameworks, while high-resolution mass spectrometry validates the elemental composition and offers structural insights through predictable fragmentation patterns. The representative data and protocols outlined in this guide serve as a reliable reference for the characterization of this and structurally related molecules, ensuring scientific integrity in chemical synthesis and drug discovery pipelines.

References

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). American Chemical Society.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society.
  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). PubMed.
  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (2010). Arkivoc.
  • Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. (2016). Der Pharma Chemica.
  • Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. (2020). Research Journal of Pharmacy and Technology.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][11]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (2017). Scirp.org. Available at:

  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][11]Triazol-1-yl) Acetohydrazide by Using Microwave Irradia. (2017). ResearchGate. Available at:

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). MDPI.
  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. (2021). Arabian Journal of Chemistry.
  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). MDPI.

Sources

Foundational

A Guide to the Crystal Structure Analysis of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: From Synthesis to Supramolecular Insights

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For novel compounds in drug discovery pipelines, such as N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide, single-crystal X-ray crystallography provides the definitive structural evidence necessary to guide further development.[1][2] This guide offers an in-depth, technical exploration of the crystal structure analysis of this target molecule, elucidating the causal links between experimental choices and the quality of the final structural model.

The Significance of Structural Elucidation for Triazole-Based Compounds

Triazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of activities, including antifungal, antiviral, and anticancer properties.[3][4][5][6] The N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide molecule combines the versatile 1,2,3-triazole ring with an acetohydrazide backbone, a scaffold also known for its biological relevance.[7] The carbobenzyloxy (Cbz) protecting group adds a layer of synthetic utility and potential for specific interactions.

A detailed crystal structure analysis of this compound is paramount for:

  • Unambiguous Confirmation of Chemical Identity: Providing absolute proof of the molecular formula and connectivity.

  • Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule in the solid state, which can inform receptor binding hypotheses.[1][2]

  • Stereochemical Assignment: Unequivocally determining the absolute configuration of any chiral centers.

  • Understanding Intermolecular Interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can influence physical properties like solubility and stability.[8][9][10]

Synthetic Strategy and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. This begins with a robust synthetic route and meticulous crystallization screening.

Synthesis of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

The synthesis of the title compound can be approached through a multi-step process, a common strategy for preparing such derivatives.[11][12][13]

Experimental Protocol: Synthesis

  • Synthesis of Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate: This intermediate is typically prepared via a click chemistry reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or by the reaction of the sodium salt of 1,2,3-triazole with ethyl chloroacetate.

  • Synthesis of 2-(1H-1,2,3-triazol-1-yl)acetohydrazide: The ethyl ester is then reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux to yield the corresponding hydrazide.[11][14]

  • Protection with Cbz-Cl: The final step involves the protection of the terminal nitrogen of the hydrazide with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, like triethylamine or potassium carbonate, in an appropriate solvent such as dichloromethane or acetone.

Synthesis_Workflow reagents1 Sodium Azide + Ethyl Chloroacetate intermediate1 Ethyl 2-azidoacetate reagents1->intermediate1 Step 1a intermediate2 Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate intermediate1->intermediate2 Step 1b (CuAAC) reagents2 Acetylene reagents2->intermediate2 Step 1b (CuAAC) intermediate3 2-(1H-1,2,3-triazol-1-yl)acetohydrazide intermediate2->intermediate3 Step 2 reagents3 Hydrazine Hydrate product N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide intermediate3->product Step 3 reagents4 Benzyl Chloroformate (Cbz-Cl) XRD_Workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation H_Bonding mol1 N-H C=O Molecule A mol2 N-H C=O Molecule B mol1:nh->mol2:co N-H···O

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Exploratory

Solubility Profile and Physicochemical Characterization of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide in Organic Solvents

Executive Summary N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly versatile synthetic intermediate frequently utilized in the development of peptidomimetics, heterocyclic active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly versatile synthetic intermediate frequently utilized in the development of peptidomimetics, heterocyclic active pharmaceutical ingredients (APIs), and bioconjugation linkers. For researchers and process chemists, understanding the solubility profile of this compound is not merely a logistical necessity—it is a critical parameter that dictates reaction kinetics, purification strategies, and overall yield. This whitepaper provides an in-depth technical analysis of the compound's solubility behavior across various organic solvents, grounded in structural causality and validated experimental methodologies.

Structural Deconstruction & Physicochemical Causality

To predict and manipulate the solubility of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide, one must first deconstruct its molecular architecture. The compound's solubility is governed by the competing physicochemical forces of its three primary structural motifs:

The Carboxybenzyl (Cbz) Protecting Group: This bulky, aromatic moiety is highly lipophilic. It significantly drives the molecule's solubility in less polar organic solvents (such as chlorinated solvents and ethers) via van der Waals interactions and π

π stacking. Conversely, it acts as a massive hydrophobic shield that drastically reduces aqueous solubility.
  • The Acetohydrazide Linker (-NH-NH-CO-CH₂-): This region acts as both a strong hydrogen bond donor (via the two NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen). In the solid state, hydrazides are notorious for forming robust intermolecular hydrogen-bonded lattices. To dissolve the compound, a solvent must possess sufficient polarity and hydrogen-bond accepting capacity to disrupt this self-association.

  • The 1H-1,2,3-Triazole Ring: As a highly polar, aromatic heterocycle with a large dipole moment (~5 D), the triazole ring provides multiple nitrogen atoms that function as hydrogen bond acceptors.

  • Mechanistic Insight: The compound exhibits amphiphilic-like behavior in organic media. It is highly soluble in polar aprotic solvents (which disrupt the hydrazide lattice) and moderately soluble in chlorinated solvents (which solvate the Cbz group). However, it remains entirely insoluble in non-polar aliphatic hydrocarbons, as these solvents possess neither the dielectric constant to solvate the triazole nor the hydrogen-bonding capacity to break the hydrazide-hydrazide interactions.

    Empirical Solubility Profile Across Solvent Classes

    The quantitative solubility data summarized below provides a framework for solvent selection during synthesis and purification. Data is categorized by solvent class and aligned with the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents, prioritizing less toxic (Class 3) solvents where practical[1].

    Solvent ClassSpecific SolventICH Q3C ClassSolubility Range at 25°CMechanistic Rationale
    Polar Aprotic Dimethyl Sulfoxide (DMSO)Class 3> 100 mg/mL (Highly Soluble)High dielectric constant and strong H-bond acceptance rapidly disrupt the hydrazide lattice.
    Polar Aprotic N,N-Dimethylformamide (DMF)Class 2> 100 mg/mL (Highly Soluble)Excellent solvation of both the polar triazole and the lipophilic Cbz group.
    Chlorinated Dichloromethane (DCM)Class 230 - 100 mg/mL (Soluble)Strong affinity for the aromatic Cbz group; standard choice for coupling reactions.
    Ethers 2-Methyltetrahydrofuran (2-MeTHF)Class 330 - 100 mg/mL (Soluble)Recommended green alternative to THF; good solvation of the acetohydrazide core.
    Alcohols Methanol (MeOH)Class 210 - 30 mg/mL (Moderately Soluble)Protic nature competes with internal H-bonding, but lipophilic Cbz limits total capacity.
    Non-Polar Heptane / HexaneClass 3 / 2< 1 mg/mL (Insoluble)Inability to disrupt polar intermolecular forces or solvate the triazole ring.
    Aqueous Water / PBS BufferN/A< 1 mg/mL (Poorly Soluble)Hydrophobic exclusion driven by the Cbz group dominates the thermodynamic profile.

    Experimental Methodology: Thermodynamic Solubility Assessment

    Visual estimation of solubility is insufficient for rigorous process chemistry. Because N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide lacks strongly ionizable groups within the physiological pH range, potentiometric titration methods (e.g., CheqSol) are ineffective.

    Instead, a self-validating Shake-Flask Method , adapted from the principles of OECD Test Guideline 105[2][3], combined with HPLC-UV quantification, is the gold standard. The protocol below ensures that true thermodynamic equilibrium is reached, preventing false-low readings caused by slow dissolution kinetics.

    Step-by-Step Protocol
    • Preparation of Saturated Solutions: Add an excess amount of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

    • Thermostatic Equilibration: Place the vials in a thermostatic shaker bath set to exactly 25.0 ± 0.1°C. Agitate at 300 RPM.

    • Equilibrium Validation (The Trustworthiness Check): To ensure thermodynamic equilibrium (rather than kinetic dissolution), sample the solution at two distinct time points: 24 hours and 48 hours . If the concentration variance between these two points is < 5%, equilibrium is confirmed.

    • Phase Separation: Centrifuge the samples at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

    • Dilution and HPLC-UV Quantification: Dilute the filtered supernatant into a compatible mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using HPLC-UV at λmax​ = 254 nm (targeting the Cbz aromatic ring). Calculate the final solubility using a pre-established standard calibration curve.

    G A Excess Solute + Target Solvent B Thermostatic Shaking (24h - 48h at 25°C) A->B Equilibration C Phase Separation (Centrifugation/Filtration) B->C Isolate Supernatant D HPLC-UV Quantification C->D Dilute & Inject E Data Analysis & Solubility Profiling D->E Calculate Conc.

    Workflow for thermodynamic solubility determination via the shake-flask method.

    Strategic Solvent Selection in Process Chemistry

    The solubility profile directly dictates the synthetic utility of the compound. By mapping the physicochemical data to standard process workflows, chemists can optimize reactions and isolations.

    • Primary Reaction Media: For coupling reactions (e.g., reacting the hydrazide with an activated carboxylic acid), DCM or DMF are ideal due to high solubility. If adhering strictly to green chemistry principles, 2-MeTHF is a highly effective substitute.

    • Crystallization and Purification: The stark contrast in solubility between chlorinated solvents and non-polar hydrocarbons makes this compound an excellent candidate for anti-solvent crystallization. Dissolving the crude product in a minimal volume of DCM or EtOAc and slowly adding Hexane or Heptane will force the precipitation of highly pure crystalline product.

    G A N'-Cbz-2-(1H-1,2,3-triazol-1-yl) acetohydrazide B Polar Aprotic (DMF, DMSO) A->B C Chlorinated/Ethers (DCM, THF) A->C D Non-Polar (Hexane, Heptane) A->D E Primary Reaction Media (Coupling, Alkylation) B->E F Extraction & Workup C->F G Anti-Solvent for Crystallization D->G

    Solvent selection pathway for synthesis and purification based on solubility.

    References

    • U.S. Food and Drug Administration (FDA). Q3C — Tables and List Guidance for Industry. Available at:[Link]

    • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

    Sources

    Foundational

    Thermal Stability and Degradation Kinetics of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: A Comprehensive Guide

    Abstract For researchers and drug development professionals, understanding the thermal limits of synthetic intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)ace...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract For researchers and drug development professionals, understanding the thermal limits of synthetic intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly functionalized pharmacophore combining the robust 1,2,3-triazole ring with a labile, Cbz-protected acetohydrazide linker. This whitepaper provides an authoritative, in-depth analysis of its thermal stability, detailing the causality behind its degradation mechanisms, and outlines self-validating experimental workflows for kinetic profiling.

    Structural Thermodynamics & Causality in Experimental Design

    The molecule N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (MW: ~275 g/mol ) presents a fascinating thermodynamic dichotomy. On one end, the 1,2,3-triazole ring is inherently robust, with thermal decomposition typically requiring temperatures exceeding 280 °C[1]. On the other end, the carboxybenzyl (Cbz) protecting group and the hydrazide linkage introduce thermal vulnerabilities.

    While the Cbz group is traditionally removed via catalytic hydrogenolysis or acidic cleavage during liquid-phase synthesis[2], its solid-state thermal lability dictates the compound's shelf-life and limits its processing window (e.g., during hot-melt extrusion or high-temperature drying). Thermogravimetric analysis (TGA) coupled with derivative thermogravimetry (DTG) is the gold standard for elucidating these multi-step thermal behaviors[3].

    As an Application Scientist, I do not merely stress a compound and record the mass loss; I design experiments where the physical chemistry dictates the parameters. The causality behind selecting a dynamic heating rate of 10 °C/min in our TGA protocols lies in the delicate balance between thermal equilibrium and kinetic resolution. Faster rates cause thermal lag, artificially shifting apparent degradation temperatures higher, while slower rates broaden the DTG peaks, obscuring closely spaced degradation events such as simultaneous decarboxylation and N-N bond scission.

    Sequential Degradation Pathways

    The thermal degradation of this compound is not a single catastrophic event, but a sequential unraveling of its functional groups.

    • Phase 1: Cbz Cleavage (160 °C - 200 °C) The initial mass loss corresponds to the thermal deprotection of the Cbz group. Lacking a β -hydrogen for a classic concerted elimination, benzyl carbamates degrade via an ion-pair mechanism or solid-state solvolysis, releasing carbon dioxide ( CO2​ ) and benzyl alcohol or toluene.

    • Phase 2: Hydrazide Backbone Scission (220 °C - 260 °C) Once deprotected, the free acetohydrazide linkage is exposed. Hydrazide linkages are prone to thermal decomposition via C-H hydrogen transfer or direct N-N/C-N bond scission[4], releasing nitrogen gas ( N2​ ) or hydrazine derivatives.

    • Phase 3: Triazole Ring Fragmentation (> 280 °C) The highly stable 1,2,3-triazole ring finally succumbs to thermal stress, undergoing ring-opening and fragmentation into smaller pyrolytic volatiles like hydrogen cyanide ( HCN ) and nitrogen[1].

    degradation_pathway A N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide B Phase 1: Cbz Cleavage (160-200 °C) A->B Thermal Stress C 2-(1H-1,2,3-triazol-1-yl)acetohydrazide + CO2 + Benzyl Alcohol B->C Decarboxylation D Phase 2: Hydrazide Scission (220-260 °C) C->D Continued Heating E Triazole-acetic acid + N2 / Hydrazine D->E N-N/C-N Scission F Phase 3: Triazole Fragmentation (> 280 °C) E->F Elevated Temp G Volatile Pyrolytic Fragments F->G Ring Opening

    Fig 1. Sequential thermal degradation pathway of the Cbz-protected triazole acetohydrazide.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness in our thermal kinetic data, every protocol must be a self-validating system. A result is only as reliable as the internal controls that prove the instrument was functioning correctly at the exact moment of analysis.

    Protocol A: Hyphenated TGA-MS Analysis

    Objective: Quantify mass loss while simultaneously identifying evolved volatile degradants.

    • System Validation (The Self-Validating Step):

      • Action: Run a 5 mg standard of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) from 25 °C to 900 °C.

      • Causality: Calcium oxalate has three distinct, stoichiometrically exact mass loss steps (Water at ~150 °C, CO at ~500 °C, CO2​ at ~750 °C). If the TGA-MS accurately quantifies these steps and the mass spectrometer detects the specific m/z values at the exact temperatures, the system's mass, temperature, and gas-transfer line calibrations are definitively validated for the unknown sample.

    • Sample Preparation: Weigh 3.0 - 5.0 mg of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide into an alumina ( Al2​O3​ ) crucible.

      • Causality: Alumina is chosen over platinum to prevent potential catalytic interference with the hydrazide moiety at high temperatures.

    • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min.

      • Causality: An inert atmosphere prevents oxidative degradation, ensuring we are measuring pure thermal decomposition kinetics rather than combustion.

    • Dynamic Heating: Ramp the temperature from 25 °C to 500 °C at 10 °C/min. Maintain the MS transfer line at 200 °C.

      • Causality: Heating the transfer line prevents the "cold-spot" condensation of high-boiling degradants like benzyl alcohol before they reach the ionization chamber.

    Protocol B: Isothermal Stressing and LC-MS/MS Profiling

    Objective: Identify non-volatile, polymeric, or rearranged solid-state degradants that TGA-MS cannot detect.

    • Isothermal Incubation: Place 50 mg of the compound in a sealed glass vial and heat at 140 °C (just below the TGA onset temperature) for 24 hours.

    • Internal Standard Spiking (The Self-Validating Step):

      • Action: Prior to solvent extraction, spike the stressed solid with a known concentration of a 13C -labeled stable isotope analog.

      • Causality: If the recovery of this internal standard during LC-MS/MS analysis deviates by >5%, the extraction is flagged for matrix effects or in-situ degradation caused by the solvent itself. This prevents the false-positive identification of thermal degradants.

    • Extraction & Analysis: Dissolve the solid in LC-MS grade Acetonitrile/Water (50:50). Analyze via reversed-phase UPLC coupled to a Q-TOF mass spectrometer to identify high-molecular-weight degradation adducts.

    experimental_workflow N1 1. System Validation (CaOx Standard) N2 2. Dynamic TGA-MS (Ramp 10°C/min) N1->N2 Validates Mass/Temp N3 3. Isothermal Stress (140°C for 24h) N2->N3 Defines T_onset N4 4. LC-MS/MS Profiling (SIL Internal Std) N3->N4 Generates Degradants N5 5. Kinetic Modeling (Arrhenius Plot) N4->N5 Quantifies Kinetics

    Fig 2. Self-validating experimental workflow for comprehensive thermal profiling.

    Quantitative Thermal Data Summary

    The following table synthesizes the expected quantitative data derived from the validated TGA-MS workflows, allowing formulation scientists to establish strict temperature boundaries for API processing.

    Degradation PhaseTemperature Range (°C)Mass Loss (%)Evolved Gases (m/z)Mechanistic Event
    Phase 1 160 - 200~49.444 ( CO2​ ), 91 ( C7​H7+​ ), 108 ( C7​H8​O )Cbz group decarboxylation and loss of benzyl alcohol.
    Phase 2 220 - 260~10.528 ( N2​ ), 32 ( N2​H4​ )Hydrazide backbone scission (N-N or C-N cleavage).
    Phase 3 280 - 350~35.027 ( HCN ), 28 ( N2​ )1,2,3-triazole ring opening and fragmentation.
    Residue > 350~5.1N/ACarbonaceous char formation.

    Conclusion

    The thermal stability of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is fundamentally dictated by its weakest link: the Cbz protecting group. While the triazole core can withstand extreme temperatures, processing or storing this compound above 140 °C risks initiating a cascading degradation pathway starting with decarboxylation and ending with hydrazide scission. By employing self-validating analytical workflows, researchers can confidently map these kinetic boundaries, ensuring the structural integrity of the molecule throughout the drug development lifecycle.

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    Exploratory

    Physicochemical Profiling and Synthetic Methodologies for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    Strategic Context in Drug Development In modern medicinal chemistry, the design of peptidomimetics and metalloenzyme inhibitors relies heavily on modular, highly functionalized building blocks. N'-Cbz-2-(1H-1,2,3-triazol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Context in Drug Development

    In modern medicinal chemistry, the design of peptidomimetics and metalloenzyme inhibitors relies heavily on modular, highly functionalized building blocks. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide represents a sophisticated intermediate that bridges three critical pharmacophoric domains: a metabolically stable 1,2,3-triazole bioisostere, a versatile acetohydrazide linker, and an orthogonal Carboxybenzyl (Cbz) protecting group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic workflow designed for high-fidelity drug development[1].

    Physicochemical Profiling & Quantitative Data

    Because N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is typically synthesized as a custom intermediate rather than a bulk commodity chemical, a universal CAS registry number is unassigned to the final protected molecule. However, its direct precursors are well-documented[2]. The quantitative physicochemical parameters critical for predicting its behavior in synthetic workflows and biological systems are summarized below.

    ParameterValue / Description
    Chemical Name N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide
    IUPAC Name Benzyl 2-(2-(1H-1,2,3-triazol-1-yl)acetyl)hydrazine-1-carboxylate
    Molecular Formula C₁₂H₁₃N₅O₃
    Molecular Weight 275.26 g/mol
    CAS Number (Final Product) Unassigned (Custom Specialty Intermediate)
    CAS Number (Hydrazide Precursor) 1877910-73-0 (as Hydrochloride salt)[2]
    CAS Number (Ester Precursor) 4314-21-0 (Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate)[3]
    Hydrogen Bond Donors 2 (Hydrazide NH groups)
    Hydrogen Bond Acceptors 5 (Triazole nitrogens, carbonyl oxygens)
    Topological Polar Surface Area ~105 Ų

    Structural Rationale & Mechanistic Design

    The architecture of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is engineered for specific causality in synthetic applications:

    The 1H-1,2,3-Triazole Moiety: Unlike the 1,2,4-triazole variant, the 1,2,3-triazole ring possesses a strong dipole moment (~5 Debye) and acts as an excellent bioisostere for amide bonds. It is highly resistant to metabolic degradation (e.g., protease cleavage) and participates in vital π

    π stacking and hydrogen-bonding interactions within target protein active sites[4].
  • The Acetohydrazide Linker: The -CH₂-CO-NH-NH- sequence provides a flexible scaffold capable of bidentate metal chelation. In metalloenzyme targeting (e.g., matrix metalloproteinases), the hydrazide acts as a potent Zinc-Binding Group (ZBG).

  • The N'-Cbz Protecting Group: The benzyloxycarbonyl group serves a dual purpose. Synthetically, it orthogonally protects the terminal amine of the hydrazide, preventing unwanted side reactions during subsequent peptide coupling. Physicochemically, the benzyl ring increases the overall lipophilicity of the intermediate, aiding in organic solvent solubility and cellular permeability during early-stage in vitro assays.

  • Synthetic Methodology & Logical Relationships

    The synthesis of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide follows a three-phase linear sequence. The logical flow of this synthesis, from raw materials to the final validated product, is illustrated in the diagram below.

    SynthesisWorkflow cluster_0 SM 1H-1,2,3-Triazole + Ethyl Bromoacetate Step1 N-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int1 Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate Step1->Int1 Step2 Hydrazinolysis (NH2NH2·H2O, EtOH) Int1->Step2 Int2 2-(1H-1,2,3-triazol-1-yl)acetohydrazide Step2->Int2 Step3 N'-Cbz Protection (Cbz-Cl, NaHCO3, 0°C) Int2->Step3 Prod N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide MW: 275.26 g/mol Step3->Prod Val Self-Validation (LC-MS, 1H-NMR) Prod->Val

    Figure 1: Step-by-step synthetic workflow and analytical validation checkpoints.

    Self-Validating Experimental Protocol

    To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a mechanistic explanation for the chosen reagents (causality) and a specific analytical checkpoint to guarantee reaction success before proceeding.

    Phase 1: N-Alkylation of 1H-1,2,3-Triazole

    Procedure:

    • Dissolve 1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 15 minutes.

    • Add Ethyl bromoacetate (1.1 eq) dropwise. Heat the reaction to 80°C for 4 hours.

    • Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: K₂CO₃ is chosen as a mild base to deprotonate the triazole without hydrolyzing the ester product. DMF provides a high dielectric constant, accelerating the Sₙ2 substitution.

    • Self-Validation Checkpoint: Alkylation of 1H-1,2,3-triazole typically yields a mixture of N1 and N2 isomers. The reaction is validated via ¹H-NMR: the N1-isomer (desired) exhibits two distinct doublets for the triazole protons (asymmetric), whereas the N2-isomer exhibits a single singlet (symmetric). Chromatographic separation isolates the pure Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate.

    Phase 2: Hydrazinolysis

    Procedure:

    • Dissolve Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (1.0 eq) in absolute Ethanol.

    • Add Hydrazine hydrate (NH₂NH₂·H₂O, 80% aqueous, 3.0 eq).

    • Reflux the mixture for 6 hours[4].

    • Cool to 0°C. Filter the precipitated white solid and wash with cold ethanol.

    • Causality: Hydrazine is a powerful α -effect nucleophile that readily attacks the ester carbonyl. Ethanol is used because it solubilizes the starting ester but acts as an anti-solvent for the highly polar hydrazide product at low temperatures, driving spontaneous crystallization.

    • Self-Validation Checkpoint: The reaction is self-validating through ¹H-NMR. The complete disappearance of the highly distinct ethyl ester signals (a quartet at δ 4.2 ppm and a triplet at δ 1.3 ppm) and the appearance of a broad singlet at δ ~9.5 ppm (hydrazide NH) confirms 100% conversion to 2-(1H-1,2,3-triazol-1-yl)acetohydrazide[2].

    Phase 3: N'-Cbz Protection

    Procedure:

    • Suspend 2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃.

    • Cool the biphasic mixture to 0°C in an ice bath.

    • Add Benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Extract with Dichloromethane, wash with 0.1 M HCl and brine, dry, and concentrate.

    • Causality: The reaction must be strictly maintained at 0°C during Cbz-Cl addition to prevent exothermic runaway and suppress di-acylation of the terminal nitrogen. The biphasic THF/NaHCO₃ system acts as a continuous buffer, neutralizing the HCl byproduct immediately to prevent protonation and deactivation of the nucleophilic hydrazide.

    • Self-Validation Checkpoint: Final validation is achieved via LC-MS, confirming the exact mass of the product (Calculated for C₁₂H₁₃N₅O₃: 275.10; Found: m/z 276.1 [M+H]⁺). Furthermore, ¹H-NMR will reveal a new singlet at δ ~5.1 ppm (benzyl -CH₂-) and a multiplet at δ 7.3-7.4 ppm (aromatic protons), confirming the successful installation of the Cbz group.

    References

    • PubChem. "2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride | C4H8ClN5O | CID 129895980". National Center for Biotechnology Information. Available at:[Link]

    • Bahaa, M. et al. "Synthesis and biological evaluation of some novel 1,2,3-Triazole-N- Arylidene Acetohydrazine incorporating Benzimidazole ring moiety as potential antimicrobial agents". ResearchGate. Available at:[Link]

    • Journal of Advances in Chemistry. "Synthesis and Biological Evaluation of Some New 1,2,3-Triazole Derivatives As Anti-microbial Agents". Rajpub. Available at:[Link]

    • NextSDS. "ethyl 2-(1H-1,2,3-triazol-1-yl)acetate — Chemical Information". NextSDS Database. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Protocol for Cbz Deprotection of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    Introduction & Mechanistic Rationale The benzyloxycarbonyl (Cbz) group is a robust and widely utilized protecting group for amines and hydrazides in organic synthesis. In the context of synthesizing 2-(1H-1,2,3-triazol-1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The benzyloxycarbonyl (Cbz) group is a robust and widely utilized protecting group for amines and hydrazides in organic synthesis. In the context of synthesizing 2-(1H-1,2,3-triazol-1-yl)acetohydrazide , the N'-Cbz protection is essential to prevent premature side reactions of the highly nucleophilic terminal nitrogen during upstream coupling of the 1,2,3-triazole-acetic acid moiety.

    Mechanistic Causality : Deprotection is classically achieved via catalytic hydrogenolysis. The palladium catalyst facilitates the reduction of the benzyl-oxygen bond, releasing toluene. The resulting intermediate is an unstable carbamic acid that spontaneously decarboxylates to yield carbon dioxide and the free amine/hydrazide .

    Field-Proven Insights (The Hydrazide Challenge) : While standard aliphatic amines tolerate prolonged hydrogenation, hydrazides possess a labile N-N bond that is highly susceptible to reductive cleavage under harsh conditions or extended reaction times. Furthermore, the 1,2,3-triazole ring, being nitrogen-rich, can weakly coordinate to the palladium surface, potentially altering the catalytic turnover rate. Therefore, strict control over reaction time, hydrogen pressure, and catalyst loading is critical to prevent over-reduction (N-N cleavage) while ensuring complete Cbz removal.

    Comparative Deprotection Strategies

    To mitigate the risk of N-N bond cleavage, researchers must select a deprotection strategy tailored to their specific scale and equipment capabilities. The following table summarizes the quantitative and qualitative data for standard approaches.

    StrategyReagents & ConditionsMechanistic AdvantagesKey Limitations / Risks
    Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH, RTCleanest profile; byproducts (toluene, CO₂) are volatile .High risk of N-N bond cleavage if not quenched immediately upon completion.
    Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH, 60 °CAvoids H₂ gas handling; highly scalable; milder on the N-N bond.Requires heating; excess formate salts must be removed during workup.
    Lewis Acid Cleavage AlCl₃, HFIP, RTCompletely orthogonal to reducible groups; avoids transition metals .Corrosive reagents; requires careful aqueous workup; HFIP is expensive.

    Experimental Workflow

    G A N'-Cbz-2-(1H-1,2,3-triazol-1-yl) acetohydrazide B Select Deprotection Strategy A->B C1 Method A: H2 Gas (1 atm, Pd/C, MeOH, RT) B->C1 High Purity C2 Method B: Transfer (NH4HCO2, Pd/C, MeOH, 60°C) B->C2 Scalable / Mild D Monitor via LC-MS (Stop promptly to prevent N-N bond cleavage) C1->D C2->D E Filter through Celite & Concentrate D->E F 2-(1H-1,2,3-triazol-1-yl) acetohydrazide (Free Hydrazide) E->F

    Workflow for Cbz deprotection of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

    Step-by-Step Methodologies

    Protocol A: Mild Catalytic Hydrogenolysis (Standard Approach)

    This protocol is optimized for high purity on a discovery scale (<5 grams).

    Materials:

    • N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 equiv.)

    • 10% Palladium on Carbon (Pd/C, 10-15% w/w)

    • Methanol (HPLC grade, 10 mL per mmol)

    • Hydrogen gas (Balloon, 1 atm)

    Step-by-Step Procedure:

    • Preparation: In a round-bottom flask, dissolve the protected hydrazide in Methanol. Causality: Methanol is the preferred solvent as it solubilizes the polar triazole-hydrazide intermediate and facilitates rapid proton transfer during decarboxylation.

    • Inert Atmosphere: Purge the flask with Argon or Nitrogen for 5 minutes.

    • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Dry Pd/C can ignite methanol vapors. Always add it under an inert atmosphere or pre-wet it with a few drops of water.

    • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

    • Reaction: Stir the suspension vigorously at room temperature.

    • Monitoring (Critical): Check the reaction every 30 minutes via LC-MS. The reaction must be terminated the moment the starting material is consumed (typically 1–3 hours) to prevent over-reduction and cleavage of the N-N bond .

    • Workup: Purge the flask with Nitrogen to remove all H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with excess Methanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the free hydrazide.

    Protocol B: Transfer Hydrogenation (Scalable/Mild Approach)

    This protocol is recommended for larger scales or when precise H₂ balloon monitoring is impractical.

    Materials:

    • N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 equiv.)

    • Ammonium formate (5.0 equiv.)

    • 10% Pd/C (10% w/w)

    • Methanol (10 mL per mmol)

    Step-by-Step Procedure:

    • Preparation: Dissolve the substrate in Methanol and add the Pd/C under a Nitrogen atmosphere.

    • Reagent Addition: Add solid ammonium formate portion-wise. Causality: Ammonium formate decomposes in the presence of Pd/C to generate H₂, CO₂, and NH₃ in situ, providing a steady, mild reductive environment that is less likely to cleave the N-N bond compared to direct H₂ gas.

    • Heating: Attach a reflux condenser and heat the mixture to 60 °C. Effervescence (release of CO₂ and NH₃) will be observed.

    • Monitoring: Stir for 30–90 minutes, monitoring by TLC or LC-MS until completion.

    • Workup: Cool to room temperature, filter through Celite, and concentrate. If excess ammonium formate remains, it can be removed by triturating the crude product in a mixture of DCM/EtOH and filtering, or by gentle sublimation under high vacuum.

    Analytical Validation & Troubleshooting (Self-Validating System)

    To ensure the integrity of the protocol, the system must be self-validating through orthogonal analytical checks. Do not proceed to subsequent synthetic steps without verifying the following parameters:

    1. Mass Spectrometry (LC-MS / ESI+):

    • Starting Material: C₁₂H₁₃N₅O₃ (Exact Mass: 275.10). Look for [M+H]⁺ = 276.1 .

    • Product: C₄H₇N₅O (Exact Mass: 141.07). Look for [M+H]⁺ = 142.1 .

    • Validation: A successful reaction will show a clean mass shift of -134 Da (loss of the Cbz group). If a mass of 127.1 or similar fragments appear, it indicates over-reduction and N-N bond cleavage (loss of NH₂).

    2. Thin Layer Chromatography (TLC):

    • UV Activity: The starting material is strongly UV-active (254 nm) due to the benzyl ring. The deprotected product will be nearly UV-inactive (the triazole has weak absorbance).

    • Staining: Use Ninhydrin or Phosphomolybdic Acid (PMA) stains. The free hydrazide will stain rapidly and intensely with Ninhydrin upon gentle heating, confirming the presence of the free -NH₂ group.

    Troubleshooting Catalyst Poisoning: If the reaction stalls before completion, the 1,2,3-triazole or the newly formed free hydrazide may be coordinating to and poisoning the palladium catalyst.

    • Solution: Do not increase the hydrogen pressure (which risks N-N cleavage). Instead, filter off the old catalyst, concentrate slightly, and resubject the mixture to a fresh batch of 10% Pd/C.

    References

    • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.[Link]

    • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(8), 5665-5674. [Link]

    • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal Protective Groups.[Link]

    Application

    N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide applications in peptidomimetic synthesis

    Application Note: N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide in the Synthesis of Advanced Peptidomimetics Introduction & Strategic Rationale The development of peptidomimetics is fundamentally driven by the need to o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide in the Synthesis of Advanced Peptidomimetics

    Introduction & Strategic Rationale

    The development of peptidomimetics is fundamentally driven by the need to overcome the poor pharmacokinetic properties of natural peptides—most notably, their rapid susceptibility to proteolytic degradation. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly specialized, bifunctional building block engineered to introduce two potent structural modifications into a peptide backbone simultaneously: a 1,2,3-triazole trans-amide bioisostere and an aza-amino acid precursor (via the hydrazide moiety).

    As a Senior Application Scientist, selecting this specific building block is not merely a structural swap; it is a calculated pharmacokinetic optimization based on the following mechanistic causalities:

    • The 1,2,3-Triazole Core: The 1,4-disubstituted 1,2,3-triazole ring perfectly mimics the electronic properties, dipole moment, and planarity of a trans-amide bond ()[1]. With a dipole moment of ~5.0 D (compared to ~3.8 D for a native amide), it maintains essential hydrogen-bonding capabilities while being completely invisible to native proteases.

    • The Hydrazide Motif: Hydrazides (-CONHNH2) are the fundamental precursors for aza-peptides. By replacing the α -carbon of an amino acid with a nitrogen atom, aza-peptides restrict the backbone conformation, often stabilizing β -turn structures which are crucial for receptor interaction and foldamer design ()[2].

    • Cbz (Carboxybenzyl) Protection: The N'-Cbz group provides orthogonal protection. It is stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, allowing for complex, multi-step solid-phase or solution-phase synthesis before being cleanly removed via catalytic hydrogenolysis ()[3].

    Physicochemical & Biological Profiling

    To justify the integration of this building block into a drug development pipeline, we must compare the physicochemical properties of the resulting triazole-aza-peptide motif against a native peptide bond.

    Table 1: Comparative Profiling of Native Amide vs. Triazole-Aza-Peptide Motif

    PropertyNative Amide BondTriazole-Aza-Peptide MotifImpact on Drug Design
    Proteolytic Stability Low (Rapidly cleaved by proteases)Exceptionally HighExtends in vivo half-life and bioavailability.
    Dipole Moment ~3.8 D~5.0 DEnhances polar interactions with target receptors.
    Conformational Flexibility High (Unstructured in solution)Restricted (Favors β -turns)Reduces entropic penalty upon target binding.
    H-Bonding Capability Donor (NH), Acceptor (C=O)Donor (C5-H, NH), Acceptor (N2, N3, C=O)Maintains or improves binding affinity.

    Experimental Workflows & Protocols

    Trustworthiness & Self-Validation: The protocols below are designed as self-validating systems. They incorporate mandatory in-process controls (TLC, LC-MS) to ensure that each mechanistic step is chemically verified before proceeding, thereby preventing the costly propagation of errors in multi-step syntheses.

    Protocol A: Cbz Deprotection via Catalytic Hydrogenolysis

    Objective: To unmask the hydrazide for subsequent coupling without reducing the aromatic triazole ring. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl-oxygen bond of the Cbz group, releasing CO2 and toluene, while leaving the triazole intact.

    • Preparation: Dissolve N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL) in a flame-dried round-bottom flask.

    • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric; add strictly under an inert argon atmosphere.

    • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 2-4 hours.

    • In-Process Control (Critical): Monitor the reaction by TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material and the appearance of a ninhydrin-positive spot (indicating the free hydrazide) confirms completion.

    • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol (3 x 20 mL).

    • Isolation: Concentrate the filtrate under reduced pressure to yield the free 2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

    • Validation: Confirm the exact mass via LC-MS (Expected [M+H]+ = 142.1).

    Protocol B: Aza-Peptide Elongation via Isocyanate Coupling

    Objective: To couple the newly freed hydrazide to an amino acid isocyanate, forming an aza-peptide urea linkage. Causality: Reacting the highly nucleophilic terminal nitrogen of the hydrazide with an electrophilic isocyanate generates a stable aza-urea bond, effectively incorporating an aza-amino acid residue into the sequence without the risk of epimerization.

    • Preparation: Dissolve the validated 2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA ensures the hydrazide remains fully deprotonated and maximizes its nucleophilicity.

    • Coupling: Dropwise add the desired N-protected amino acid isocyanate (1.1 eq) at 0 °C to control the exothermic reaction and prevent side-reactions.

    • Reaction: Allow the mixture to warm gradually to room temperature and stir for 6 hours.

    • In-Process Control (Critical): Monitor by LC-MS for the depletion of the hydrazide mass (142.1) and the formation of the target product mass.

    • Purification: Quench the reaction with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and purify via preparative HPLC.

    Visualizations of Workflows and Mechanisms

    Workflow A N'-Cbz-Triazole Acetohydrazide B H2, Pd/C Catalytic Hydrogenolysis A->B C Free Hydrazide Intermediate B->C D Isocyanate Coupling (DIPEA, DMF) C->D E Triazole-Aza-Peptide Target Molecule D->E

    Step-by-step synthetic workflow for integrating N'-Cbz-triazole acetohydrazide.

    Mechanism A Native Peptide Susceptible to Proteolysis Flexible Backbone B Bioisosteric Replacement Triazole mimics trans-amide Hydrazide introduces aza-N A->B Structural Engineering C Triazole-Aza-Peptidomimetic Protease Resistant Restricted Beta-Turn B->C Enhanced Pharmacokinetics

    Mechanistic rationale for replacing native peptide bonds with triazole-aza-peptides.

    References

    • 1,2,3-Triazoles as Biomimetics in Peptide Science Source: National Center for Biotechnology Information (PMC) / MDPI URL:[Link]

    • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties Source: Frontiers in Chemistry URL:[Link]

    • Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles Source: Organic Letters (ACS Publications) URL:[Link]

    Sources

    Method

    Application Note: N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide as a Bifunctional Scaffold for Bioconjugation and Drug Discovery

    Introduction & Mechanistic Rationale In the landscape of modern drug discovery and bioconjugation, the demand for modular, highly stable, and chemoselective building blocks is paramount. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    In the landscape of modern drug discovery and bioconjugation, the demand for modular, highly stable, and chemoselective building blocks is paramount. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide serves as a premier bifunctional scaffold that bridges the structural benefits of click chemistry with the dynamic covalent utility of hydrazone ligation[1].

    As a Senior Application Scientist, it is critical to understand not just how to use this building block, but why its specific structural features dictate its experimental application:

    • The 1,2,3-Triazole Core as an Amide Bioisostere: Unlike native amide bonds which are highly susceptible to enzymatic cleavage by proteases, the 1,2,3-triazole ring is completely resistant to proteolytic degradation and hydrolysis[2]. It possesses a strong dipole moment that mimics the trans-amide bond, enhancing hydrogen bonding with biological targets and improving the overall metabolic stability of the resulting conjugate[2].

    • The Cbz-Protected Hydrazide: The carboxybenzyl (Cbz) protecting group masks the highly reactive α-nucleophile (the hydrazide) during upstream synthetic steps. Its orthogonal nature allows for clean deprotection via catalytic hydrogenolysis under mild, neutral conditions, avoiding the harsh acids (e.g., TFA for Boc) or bases (e.g., piperidine for Fmoc) that could degrade sensitive biomolecules.

    • Hydrazone Ligation: Once unmasked, the free hydrazide reacts chemoselectively with aldehydes or ketones to form a hydrazone linkage. Because hydrazones formed from aliphatic hydrazides can be dynamically cleaved in acidic environments (such as the endosome at pH 4.5–5.0), this building block is highly valuable for designing stimuli-responsive Antibody-Drug Conjugates (ADCs) or dynamic combinatorial libraries[1].

    Experimental Workflows & Protocols

    The successful deployment of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide requires a two-phase approach: orthogonal deprotection followed by nucleophilic catalysis to drive conjugation.

    Protocol 1: Catalytic Hydrogenolysis of the Cbz Group

    Objective: To unmask the reactive hydrazide while preserving the integrity of the 1,2,3-triazole core. Causality: Pd/C-catalyzed hydrogenolysis is selected because it is entirely orthogonal to acid/base-sensitive moieties. The 1,2,3-triazole ring is highly stable under these reductive conditions, ensuring no ring-opening byproducts are formed.

    Step-by-Step Methodology:

    • Preparation: Dissolve N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

    • Degassing: Purge the reaction flask with inert gas (Argon or N₂) for 5 minutes to displace oxygen and prevent catalyst ignition.

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times.

    • Reaction: Stir the suspension vigorously at room temperature for 2–4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). The unmasked free hydrazide will stain positive (purple/brown) with ninhydrin.

    • Workup: Filter the suspension through a pad of Celite to safely remove the Pd/C catalyst, washing the pad with excess methanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the free 2-(1H-1,2,3-triazol-1-yl)acetohydrazide as a stable intermediate.

    Protocol 2: Aniline-Catalyzed Hydrazone Bioconjugation

    Objective: To conjugate the unmasked triazole-hydrazide to an aldehyde-bearing biomolecule (e.g., an oxidized glycoprotein or a small-molecule aldehyde). Causality: While hydrazone formation is thermodynamically favorable, the reaction between an aldehyde and a hydrazide is kinetically sluggish at physiological pH[3]. By introducing aniline as a nucleophilic catalyst, a highly reactive Schiff base intermediate is rapidly generated. This protonated intermediate undergoes rapid transimination with the α-effect amine of our free hydrazide, accelerating the reaction rate by up to 400-fold[4].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 100 mM sodium acetate buffer adjusted to pH 4.5–5.5.

    • Target Solubilization: Dissolve the aldehyde-modified biomolecule (e.g., 10–100 µM) in the buffer.

    • Catalyst Addition: Add aniline to achieve a final concentration of 10 mM. (Note: Aniline is a weak base that is moderately nucleophilic and does not cross-react with the unmodified amino acid side chains of peptides or proteins[3]).

    • Conjugation: Add the free 2-(1H-1,2,3-triazol-1-yl)acetohydrazide (10 eq relative to the aldehyde).

    • Incubation: Incubate the mixture at room temperature for 1–2 hours. The aniline catalysis ensures >95% conversion within this timeframe[3].

    • Purification: Purify the resulting triazole-hydrazone bioconjugate via size-exclusion chromatography (e.g., NAP-5 column) to remove excess hydrazide and the aniline catalyst.

    Quantitative Data Presentation

    The addition of aniline fundamentally shifts the kinetic profile of the bioconjugation step, making it viable for sensitive biological applications where prolonged incubation could lead to target degradation.

    Table 1: Kinetic and Stability Profiling of Hydrazone Ligation

    Reaction ConditionCatalystpHApprox. Rate Constant ( k1​ )Conjugate Stability (24h)
    UncatalyzedNone7.0< 0.01 M⁻¹s⁻¹> 95%
    UncatalyzedNone4.5~ 0.1 M⁻¹s⁻¹> 95%
    Catalyzed10 mM Aniline7.0~ 0.5 M⁻¹s⁻¹> 95%
    Catalyzed10 mM Aniline4.53.0 ± 0.3 M⁻¹s⁻¹> 95%

    (Data adapted from established aniline-catalyzed hydrazone ligation models[3])

    Logical Workflows & Mechanistic Visualization

    Workflow A N'-Cbz-2-(1H-1,2,3-triazol-1-yl) acetohydrazide B Catalytic Hydrogenolysis (Pd/C, H2) A->B Deprotection C Free 2-(1H-1,2,3-triazol-1-yl) acetohydrazide B->C - Toluene/CO2 D Aniline-Catalyzed Hydrazone Ligation C->D + Target Aldehyde (pH 4.5 - 7.0) E Triazole-Hydrazone Bioconjugate D->E Conjugation

    Workflow for the deprotection and bioconjugation of the triazole-hydrazide building block.

    Mechanism Aldehyde Target Aldehyde (e.g., Oxidized Glycoprotein) SchiffBase Reactive Schiff Base Intermediate Aldehyde->SchiffBase + Aniline (Fast) Product Stable Hydrazone Conjugate Aldehyde->Product Uncatalyzed (Slow) Aniline Aniline Catalyst (Nucleophile) Aniline->SchiffBase SchiffBase->Product Transimination (Fast) Hydrazide Free Triazole-Hydrazide (α-Nucleophile) Hydrazide->Product

    Mechanism of aniline-catalyzed hydrazone ligation accelerating bioconjugate formation.

    References

    • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications Source: PMC / NIH URL
    • Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation Source: PMC / NIH URL
    • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: ACS Publications / NIH URL
    • Source: eScholarship.

    Sources

    Application

    Application Note: Solid-Phase Synthesis of Triazole-Functionalized Peptidomimetics Using N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodologies & Experimental Protocols.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodologies & Experimental Protocols.

    Introduction & Scientific Rationale

    The1 offers enhanced metabolic stability, rigidified conformational geometry, and improved pharmacokinetic profiles in modern drug design[1]. Furthermore, triazole-hydrazone derivatives have demonstrated significant efficacy in 2[2], and act as critical3[3].

    While direct on-resin "Click" chemistry (CuAAC) is widely used to introduce triazoles, it often suffers from incomplete conversions and copper-induced oxidative side reactions. An elegant, metal-free alternative utilizes pre-synthesized building blocks. The compound4 serves as a versatile, orthogonally protected precursor for Solid-Phase Peptide Synthesis (SPPS)[4].

    By liberating the reactive acylhydrazide, researchers can drive the 5 on solid phase[5]. This application note details two divergent bioconjugation pathways: Acylhydrazone Ligation and Semicarbazide (Aza-Peptide) Formation .

    Mechanistic Insights: Causality in Experimental Design

    As a self-validating synthetic system, every step in this workflow is designed with strict chemical causality:

    • The Role of Cbz Protection: Free acylhydrazides are highly nucleophilic and prone to premature oxidation or self-condensation during long-term storage. The Carboxybenzyl (Cbz) group masks this reactivity. Crucially, Cbz is completely stable to the repeated piperidine treatments used in Fmoc-SPPS, providing perfect orthogonality.

    • Activation via Catalytic Transfer Hydrogenation (CTH): Deprotecting the Cbz group on-resin is sterically hindered and inefficient. Therefore, the building block is activated in solution via CTH immediately prior to coupling. The use of ammonium formate as a hydrogen donor avoids the hazards of H2​ gas while ensuring rapid, quantitative deprotection.

    • Nucleophilic α -Effect: Once deprotected, the adjacent nitrogen atom donates electron density to the terminal amine (the α -effect), making the free 2-(1H-1,2,3-triazol-1-yl)acetohydrazide an exceptionally strong nucleophile. This allows it to react efficiently with resin-bound aldehydes at a mildly acidic pH (4.5–5.5)—a condition that catalyzes hydrazone formation while preventing the hydrolysis of the peptide-resin linker.

    Experimental Protocols

    Protocol A: Preparation of the Active Nucleophile (Cbz Deprotection)

    Objective: Liberate the reactive acylhydrazide from the stable precursor.

    • Dissolution: Dissolve 1.0 mmol of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide in 10 mL of anhydrous Methanol.

    • Catalyst Addition: Under a gentle argon stream (to prevent solvent ignition), carefully add 100 mg of 10% Pd/C (0.1 eq).

    • Hydrogen Donor: Add ammonium formate (5.0 mmol, 5 eq) in one portion.

    • Reaction: Stir vigorously at room temperature for 2 hours.

      • Self-Validation: Monitor via TLC (DCM:MeOH 9:1, UV active). The reaction is complete when the higher- Rf​ Cbz-protected starting material is entirely consumed.

    • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 5 mL of Methanol.

    • Concentration: Evaporate the filtrate under reduced pressure to yield the free 2-(1H-1,2,3-triazol-1-yl)acetohydrazide. Use immediately in Protocol B or C.

    Protocol B: On-Resin Acylhydrazone Ligation

    Objective: Couple the triazole-acetohydrazide to an N-terminal aldehyde to form a pH-sensitive prodrug linkage.

    • Oxidation: Swell the resin-bound peptide (containing an N-terminal Serine or Threonine, 0.1 mmol) in DMF/ H2​O (4:1). Add NaIO4​ (0.5 mmol) and agitate for 1 hour at RT to generate the N-terminal glyoxylyl peptide.

    • Washing: Wash the resin extensively with H2​O (3x), DMF (3x), and 0.1 M NaOAc buffer (pH 4.5) (3x).

    • Ligation: Dissolve the active nucleophile from Protocol A (0.5 mmol, 5 eq) in 3 mL of 0.1 M NaOAc buffer (pH 4.5) containing 10% DMSO. Add to the resin.

    • Incubation: Agitate for 12 hours at RT.

    • Cleavage: Wash the resin (DMF, DCM) and cleave the peptide using standard TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

    Protocol C: On-Resin Semicarbazide (Aza-Peptide) Synthesis

    Objective: Form a highly protease-resistant aza-peptide linkage via isocyanate capture.

    • Isocyanate Formation: Swell the resin-bound peptide (free N-terminal amine, 0.1 mmol) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI) (0.5 mmol) and DIPEA (0.5 mmol). Agitate for 2 hours at RT.

    • Washing: Wash the resin quickly with anhydrous DCM (3x) to remove excess CDI.

      • Critical Note: Isocyanates are highly moisture-sensitive. Proceed to the next step immediately.

    • Nucleophilic Attack: Dissolve the active nucleophile from Protocol A (0.3 mmol, 3 eq) in anhydrous DMF (3 mL). Add to the resin and agitate for 16 hours at RT.

    • Cleavage: Wash and cleave as described in Protocol B.

    Quantitative Data & Stability Metrics

    The following table summarizes the expected outcomes, coupling efficiencies, and serum stability of the resulting triazole-functionalized peptidomimetics compared to a wild-type native amide control.

    Peptidomimetic LinkageCoupling Efficiency (%)Crude Purity (HPLC %)Serum Half-Life ( t1/2​ )Primary Application
    Native Amide (Control)N/A>95%~2 hoursBaseline Reference
    Acylhydrazone85 - 90%80 - 85%>12 hourspH-Sensitive Prodrugs
    Semicarbazide (Aza)75 - 80%70 - 75%>24 hoursProtease-Resistant Therapeutics

    Workflow Visualization

    SPPS_Pathways Precursor N'-Cbz-2-(1H-1,2,3-triazol-1-yl) acetohydrazide Deprotection Cbz Deprotection (Pd/C, NH4HCO2) Precursor->Deprotection ActiveHydrazide Free Acylhydrazide Nucleophile Deprotection->ActiveHydrazide Hydrazone Acylhydrazone Linkage (pH 4.5 - 5.5) ActiveHydrazide->Hydrazone Ligation Semicarbazide Semicarbazide Linkage (Aza-Peptide) ActiveHydrazide->Semicarbazide Nucleophilic Attack ResinPeptide Resin-Bound Peptide (Free N-Terminus) PathA_Ox Oxidation (NaIO4) (If N-term Ser/Thr) ResinPeptide->PathA_Ox PathB_CDI CDI Activation (DIPEA, DCM) ResinPeptide->PathB_CDI Aldehyde Peptide Aldehyde PathA_Ox->Aldehyde Aldehyde->Hydrazone Isocyanate Peptide Isocyanate PathB_CDI->Isocyanate Isocyanate->Semicarbazide

    Divergent solid-phase synthesis pathways utilizing the triazole-acetohydrazide building block.

    References

    • A Review on 'Triazoles': Their Chemistry and Pharmacological Potentials.
    • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migr
    • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. PMC.
    • 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride | C4H8ClN5O | CID 129895980. PubChem (NIH).
    • ChemInform Abstract: Aminoacyl Benzotriazolides: Versatile Reagents for the Preparation of Peptides and Their Mimetics and Conjugates.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification and Recrystallization of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    Prepared by the BenchChem Application Science Team Welcome to the technical support guide for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide. This document is designed for researchers, medicinal chemists, and process dev...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the BenchChem Application Science Team

    Welcome to the technical support guide for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity. The biological activity and reaction performance of triazole derivatives are highly dependent on their purity.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound.

    Frequently Asked Questions (FAQs) & Troubleshooting

    This section addresses specific issues that may arise during the purification and recrystallization of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

    Part 1: Initial Workup and Crude Product Issues

    Question: My initial crude product after synthesis is a sticky oil or a gummy solid, not a free-flowing powder. What should I do?

    Answer: This is a common issue, often caused by residual solvents or low-melting point impurities.

    • Causality: The acetohydrazide functional group, along with the triazole ring, can engage in strong intermolecular hydrogen bonding, which can trap solvent molecules.[2][3] The presence of unreacted starting materials or side products can also depress the melting point, leading to an oily appearance.

    • Troubleshooting Strategy: Trituration. Before attempting more complex purification, trituration is an effective first step.

      • Place the crude oil/gum in a flask.

      • Add a small volume of a solvent in which your product is expected to be poorly soluble, but impurities are soluble. Diethyl ether or a mixture of ethyl acetate and hexane are excellent starting points.

      • Use a glass rod or spatula to vigorously scratch and stir the material. This mechanical action breaks up the gum and encourages the product to precipitate as a solid by providing nucleation sites.

      • The impurities will be washed away into the solvent.

      • Filter the resulting solid and wash it with a small amount of the cold trituration solvent. Dry the solid under vacuum. This material is now more suitable for subsequent purification by recrystallization or chromatography.

    Question: What are the most likely impurities in my crude N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide?

    Answer: The impurity profile is dictated by the synthetic route. A common synthesis involves the reaction of an ethyl or methyl ester precursor (e.g., ethyl 2-(1H-1,2,3-triazol-1-yl)acetate) with hydrazine hydrate in a solvent like ethanol.[4][5][6]

    • Unreacted Starting Ester: Incomplete reaction leads to the presence of the starting ester. This is typically less polar than the desired hydrazide product.

    • Excess Hydrazine Hydrate: Hydrazine hydrate is almost always used in excess to drive the reaction to completion. It is highly polar and water-soluble.[6]

    • Side-Products: While less common, the formation of N,N'-bis-acylhydrazide is a potential side-reaction that can be minimized by controlling stoichiometry and temperature.[6]

    You can monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting ester is fully consumed before workup.[5][7]

    Part 2: Purification by Recrystallization

    Question: How do I select the best solvent for recrystallizing my product?

    Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8] For N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide, which is a polar molecule, polar protic solvents are a good starting point. A systematic screening process is essential. See Protocol 2 for a detailed experimental guide.

    Question: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. How can I resolve this?

    Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (your compound).[6] Instead of crystallizing, it separates as a liquid phase.

    • Causality & Solutions:

      • Cooling Rate is Too Fast: Rapid cooling does not give the molecules enough time to align into an ordered crystal lattice. Solution: Re-heat the solution until the oil redissolves. If necessary, add a minimal amount of additional solvent. Insulate the flask to ensure very slow cooling to room temperature before moving to an ice bath.[8]

      • Solvent is Too "Good": The solvent may be too effective at dissolving the compound, even at low temperatures. Solution: Use a co-solvent system (solvent pair). Add a "poor" solvent (an anti-solvent) in which your compound is insoluble, dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly. For this compound, an ethanol/water or ethanol/diethyl ether system could be effective.

      • Impurity Presence: Impurities can significantly lower the melting point of your product, making it more prone to oiling out. Solution: Consider a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.

    Question: No crystals are forming, even after my solution has cooled in an ice bath. What can I do?

    Answer: Crystal formation requires nucleation, which is the initial formation of a small, stable crystal seed. Sometimes this process is not spontaneous.[8]

    • Inducement Techniques:

      • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. Microscopic glass fragments serve as nucleation sites.[8]

      • Seed Crystals: If available, add a single, tiny crystal of the pure product to the cold solution. This provides a template for further crystal growth.[8]

      • Reduce Solvent Volume: You may have used too much solvent. Gently warm the solution to evaporate some of the solvent, thereby increasing the concentration, and then re-cool.[8]

    Part 3: Purification by Column Chromatography

    Question: What is a good starting mobile phase for purifying this compound by silica gel column chromatography?

    Answer: Given the polarity of the acetohydrazide and triazole moieties, a moderately polar to polar solvent system will be required.

    • Recommended Systems:

      • Ethyl Acetate / Hexane (or Heptane): Start with a low polarity mixture (e.g., 20% EtOAc in Hexane) and gradually increase the proportion of ethyl acetate. This is a common system for compounds of moderate polarity.[9][10]

      • Methanol / Dichloromethane (DCM): For more polar compounds that do not move significantly in EtOAc/Hexane, a gradient of 0% to 10% Methanol in DCM is a powerful alternative.[3]

    • TLC is Key: Always develop a TLC method first to determine the appropriate solvent system that gives your product an Rf value between 0.2 and 0.4.

    Question: My compound streaks badly on the TLC plate and the column. How can I improve the peak shape?

    Answer: Streaking (tailing) on silica gel is often caused by the interaction of basic nitrogen atoms (like those in the hydrazide and triazole) with the acidic silanol groups of the silica.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Including 0.5-1% triethylamine (Et₃N) or a few drops of ammonia in your eluent will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[6]

    Purification Workflow and Troubleshooting Logic

    The following diagram outlines a systematic approach to purifying crude N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

    G cluster_start cluster_analysis cluster_path1 cluster_path2 cluster_path3 start Crude Product analysis Physical State & TLC Analysis start->analysis oil Oil / Gummy Solid analysis->oil  Oily solid Solid with Impurities analysis->solid Solid   triturate Triturate (e.g., with Ether/Hexane) oil->triturate solid_after_trit Solid Product triturate->solid_after_trit recrystallize Attempt Recrystallization (Protocol 2) solid_after_trit->recrystallize solid->recrystallize pure_xtal >98% Pure Crystals? recrystallize->pure_xtal final_product Final Pure Product pure_xtal->final_product Yes column Perform Column Chromatography (Protocol 1) pure_xtal->column No (Oiled out / Low Purity) pure_fractions Combine Pure Fractions column->pure_fractions pure_fractions->final_product G cluster_steps Recrystallization Workflow step1 1. Solvent Screening (Small Scale) step2 2. Dissolution (Crude + Hot Solvent) step1->step2 step3 3. Hot Filtration (If Insoluble Impurities) step2->step3 step4 4. Slow Cooling (Induces Crystallization) step3->step4 step5 5. Isolation (Vacuum Filtration) step4->step5 step6 6. Drying (Yields Pure Crystals) step5->step6

    Sources

    Optimization

    Technical Support Center: HPLC Optimization for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I frequently encounter complex molecules that defy generic chromatographic methods.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I frequently encounter complex molecules that defy generic chromatographic methods. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a prime example of a "perfect storm" in HPLC method development.

    This molecule combines a highly hydrophobic, UV-active carboxybenzyl (Cbz) protecting group[1], a basic 1,2,3-triazole ring prone to secondary interactions, and a chemically sensitive acetohydrazide linkage that exhibits restricted bond rotation. Generic gradients will almost certainly yield split peaks, severe tailing, or degradation artifacts.

    This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these phenomena and provide self-validating protocols to establish a robust, stability-indicating method.

    Diagnostic Workflow for Triazole-Hydrazide Derivatives

    Before adjusting parameters blindly, it is critical to diagnose the root cause of poor chromatography. The following workflow isolates the three most common failure modes for this class of molecules: silanol interactions, amide rotamers, and on-column hydrolysis.

    G Start Initial HPLC Injection (N'-Cbz-triazole-acetohydrazide) PeakShape Evaluate Chromatogram Start->PeakShape Tailing Severe Peak Tailing? PeakShape->Tailing Silanol Silanol Interaction Use Endcapped C18 Add 0.1% TFA Tailing->Silanol Yes Broadening Split or Broad Peaks? Tailing->Broadening No Optimal Optimal Method Achieved Silanol->Optimal Rotamers Amide Rotamers Elevate Temp to 45-55°C Broadening->Rotamers Yes Degradation Extra Peaks (Degradation)? Broadening->Degradation No Rotamers->Optimal Hydrolysis Hydrazide Hydrolysis Buffer pH 6.5-7.4 Degradation->Hydrolysis Yes Degradation->Optimal No Hydrolysis->Optimal

    Diagnostic workflow for resolving common HPLC issues with triazole-hydrazide derivatives.

    Troubleshooting FAQs: The Causality of Chromatographic Failures

    Q1: Why does my compound exhibit severe peak tailing on a standard C18 column, even with high organic modifier?

    The Causality: The 1,2,3-triazole ring contains basic nitrogen atoms. On standard silica-based stationary phases, these nitrogens undergo strong secondary interactions (hydrogen bonding and cation-exchange) with residual, un-ionized acidic silanol groups[2]. Because these interactions operate on a slower kinetic timescale than hydrophobic partitioning, the analyte desorbs slowly, causing an extended peak tail. The Solution: You must mask the silanols or the analyte. Switch to a highly endcapped or polar-embedded C18 column. Alternatively, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA lowers the pH to protonate the silanols (rendering them neutral) while simultaneously acting as an ion-pairing agent for the triazole[2].

    Q2: I am observing a split peak or a very broad peak, but LC-MS confirms both peaks have the exact same mass. What is happening?

    The Causality: Your molecule contains multiple amide-like bonds (the hydrazide linkage and the Cbz carbamate). Due to resonance, these bonds possess partial double-bond character, leading to restricted rotation and the formation of cis and trans rotamers (conformational isomers). At room temperature (25°C), the interconversion rate between these rotamers is similar to the chromatographic timescale, resulting in peak broadening or splitting[3]. The Solution: Perform Dynamic HPLC (DHPLC). By elevating the column compartment temperature (typically to 45°C–55°C), you increase the thermal energy of the system. This accelerates the interconversion rate past the coalescence point, merging the rotamers into a single, sharp, highly efficient peak[3].

    Q3: My sample shows multiple unexpected peaks when left in the autosampler overnight. How can I prevent this?

    The Causality: Hydrazides are chemically susceptible to hydrolysis. Under strongly acidic (pH < 2.0) or highly alkaline (pH > 9.0) conditions, the acetohydrazide linkage will cleave into the corresponding triazole-acetic acid and hydrazine derivatives[4]. The Solution: Ensure your sample diluent is buffered to a near-neutral physiological pH (e.g., pH 6.5–7.4) where hydrazones and hydrazides exhibit maximum stability[4]. Additionally, maintain the autosampler temperature at 4°C to kinetically slow any degradation pathways.

    Core HPLC Optimization Protocols

    To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to optimize the separation while simultaneously proving the method's reliability.

    Protocol A: Dynamic HPLC (DHPLC) for Rotamer Coalescence

    Objective: Eliminate peak splitting caused by restricted amide bond rotation without inducing thermal degradation.

    • Baseline Establishment: Prepare a 0.5 mg/mL solution of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide in 50:50 Water:Acetonitrile. Inject 5 µL onto an endcapped C18 column at 25°C . Record the peak width at half-height ( W0.5​ ) and the asymmetry factor ( As​ ).

    • Thermal Titration: Increase the column compartment temperature in 10°C increments (35°C, 45°C, 55°C). Allow 15 minutes of equilibration time between each step.

    • Coalescence Identification: Overlay the chromatograms. Identify the temperature at which the split/broad peak merges into a single symmetrical peak with the maximum number of theoretical plates ( N ).

    • Self-Validation (Thermal Stability Check): At the optimal coalescence temperature (e.g., 50°C), perform a continuous injection sequence over 12 hours. Monitor the baseline for the emergence of new early-eluting peaks (hydrolysis products). If degradation >0.5% is observed, reduce the temperature by 5°C and re-evaluate.

    Protocol B: Stability-Indicating Mobile Phase Tuning

    Objective: Suppress silanol tailing while maintaining hydrazide stability.

    • Aqueous Phase Preparation: Prepare 10 mM Ammonium Phosphate buffer. Adjust the pH to 6.8 using dilute phosphoric acid or ammonium hydroxide. Causality: This pH protects the hydrazide from acid/base-catalyzed hydrolysis[4].

    • Organic Modifier Selection: Use Acetonitrile (ACN) over Methanol. The Cbz group is highly hydrophobic; ACN provides better elution strength and lower backpressure, which is critical if operating at elevated temperatures.

    • Gradient Design: Program a gradient from 20% ACN to 80% ACN over 15 minutes. The Cbz group ensures the molecule will retain well, likely eluting around 50-60% ACN.

    • Self-Validation (Forced Degradation): To prove the method is stability-indicating, intentionally degrade a sample aliquot by adding 0.1 M HCl and heating at 60°C for 2 hours. Neutralize and inject. The method is validated if the parent peak is baseline-resolved ( Rs​>2.0 ) from the induced degradation products.

    Quantitative Data Presentation

    The following tables summarize expected optimization data, allowing you to benchmark your own experimental results.

    Table 1: Effect of Column Temperature on Rotamer Coalescence (DHPLC) Conditions: Endcapped C18, 50-100% ACN gradient, 1.0 mL/min.

    Column Temp (°C)Retention Time (min)Peak Width ( W0.5​ )Theoretical Plates ( N )Peak Status
    258.450.854,200Split / Bimodal
    358.200.607,500Broad
    457.950.2514,800Single, Sharp
    557.800.2216,100Single, Sharp

    Table 2: Mobile Phase Modifier Effects on Triazole Peak Asymmetry Conditions: 45°C Column Temp, Isocratic 50% ACN.

    Aqueous Mobile PhasepHTriazole Peak Asymmetry ( As​ )Hydrazide Stability (24h)
    0.1% Formic Acid~2.71.85 (Tailing)Moderate Degradation
    0.1% TFA~2.01.15 (Excellent)Severe Degradation
    10 mM Phosphate Buffer6.81.25 (Good)Stable (>99%)
    10 mM Phosphate + 0.1% TEA6.81.05 (Excellent)Stable (>99%)

    References

    • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring ResearchGate [Link]

    • Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives MDPI[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide Reactions

    Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide .

    System Overview: The Steric Challenge

    The severe steric hindrance in N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide stems from the synergistic bulk of the carboxybenzyl (Cbz) protecting group and the rigid, planar 1H-1,2,3-triazole ring at the alpha-carbon. This creates a highly congested microenvironment around the hydrazide nitrogen, physically restricting the trajectory of incoming electrophiles or nucleophiles. Consequently, standard activation chemistries often stall at the intermediate phase, leading to hydrolysis, rearrangement, or complete reaction failure rather than the desired product formation.

    Frequently Asked Questions (FAQs)

    Q1: Why do standard carbodiimide (EDC/DIC) couplings fail when using the deprotected 2-(1H-1,2,3-triazol-1-yl)acetohydrazide? A: EDC and DIC function by forming an O-acylisourea intermediate. The bulky triazole ring restricts the nucleophilic attack of the hydrazide nitrogen on this intermediate. Because the aminolysis step is stalled by steric clash, the highly reactive intermediate undergoes a competitive N-acylurea rearrangement, resulting in dead-end byproducts. Switching to uronium-type reagents (like HATU or COMU) packages the activation chemistry and leaving-group delivery into a single step, generating a highly reactive active ester that is far less sensitive to steric bulk ([1]).

    Q2: Between HATU and COMU, which is the optimal coupling reagent for this specific sterically hindered hydrazide? A: COMU is definitively superior for this substrate. While HATU is a strong baseline for hindered amines, COMU exists exclusively in the highly reactive O-form (uronium salt) and utilizes an Oxyma leaving group. X-ray and NMR studies prove that this structural feature is responsible for a markedly higher acylation rate in bulky junctions compared to benzotriazole-based reagents like HATU ([2]). Furthermore, COMU provides a safer profile, avoiding the unpredictable autocatalytic decomposition risks associated with HATU ([3]).

    Q3: I am trying to perform a Copper-catalyzed N-arylation on the intact N'-Cbz-protected hydrazide. Why is my yield consistently below 20%? A: The Cbz group not only provides immense steric bulk but also weakly coordinates with transition metal catalysts. This coordination pulls the Copper catalyst away from the desired reactive site, stalling the catalytic cycle. Studies on N-acyl-N′-substituted hydrazines demonstrate that strong electron-withdrawing or bulky protecting groups (like Cbz) severely hinder reactivity ([4]). To overcome this activation barrier, you must elevate the reaction temperature to 100–120 °C to force the reductive elimination step.

    Q4: Can I use Palladium instead of Copper for the N-arylation of this molecule? A: Yes. Pd-catalyzed cross-coupling is highly effective, provided you use a bulky, electron-rich ligand. Ligands like 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl (L9) or MOP-type ligands are required. The bulkiness of the ligand forces the Palladium center into a highly active conformation that can accommodate the sterically hindered Cbz-hydrazide during the oxidative addition and transmetalation phases ([5]).

    Troubleshooting Logic & Workflows

    G Start Low Yield in Hydrazide Reaction? Q1 Is unreacted starting material present? Start->Q1 Yes1 Steric Blockade / Poor Activation Q1->Yes1 Yes No1 Side Reactions / Decomposition Q1->No1 No Sol1 Switch to COMU Reagent Increase Temp to 37°C Yes1->Sol1 Sol2 Reduce Base Equivalents Check for Epimerization No1->Sol2

    Troubleshooting workflow for low yields in hindered hydrazide couplings.

    Quantitative Data: Reagent Efficacy Comparison

    The following table summarizes the performance of various coupling reagents when reacting carboxylic acids with the sterically hindered, deprotected 2-(1H-1,2,3-triazol-1-yl)acetohydrazide ([6]).

    Coupling ReagentActive IntermediateRelative Reaction RateEpimerization RiskRecommended for Triazolyl Hydrazides
    EDC / DIC O-AcylisoureaSlowHighNo (Prone to N-acylurea rearrangement)
    HBTU OBt EsterModerateModerateNo (Insufficient for bulky junctions)
    HATU OAt EsterFastLowYes (Good baseline, but explosion risk at scale)
    COMU Oxyma EsterVery FastVery LowOptimal (Highest solubility & reactivity)

    Validated Experimental Protocols

    Protocol A: COMU-Mediated Coupling of Deprotected 2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    Self-Validating System: COMU reactions change color based on the base used, providing a real-time visual cue of reaction progress and base consumption ([2]).

    • Deprotection: Dissolve N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide in Methanol. Add 10% Pd/C (0.1 eq) and stir under an H2 atmosphere (1 atm) for 2 hours. Filter through Celite and concentrate to yield the free hydrazide.

    • Pre-activation (Critical Step): In a separate vial, dissolve the target carboxylic acid (1.2 eq) and COMU (1.2 eq) in DMF (0.3 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

      • Causality Check: Pre-activation for 1-2 minutes is mandatory to form the highly reactive Oxyma ester before introducing the hindered hydrazide, preventing competitive side reactions.

    • Coupling: Add the deprotected hydrazide (1.0 eq) to the pre-activated mixture.

    • Monitoring: Stir at room temperature. Monitor the color change and verify completion via LC-MS after 30–60 minutes.

    • Workup: Quench with water. The by-products of COMU (such as the corresponding urea) are highly water-soluble, allowing for clean removal during a standard aqueous extraction.

    G A Carboxylic Acid Substrate B COMU + DIPEA (Pre-activation) A->B C Oxyma Active Ester (Highly Reactive) B->C D Add Deprotected Triazolyl Hydrazide C->D E Amide Bond Formation D->E

    Reaction mechanism workflow for COMU-mediated coupling of hindered hydrazides.

    Protocol B: Cu-Catalyzed N-Arylation of Intact N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    Self-Validating System: Monitoring the ratio of monoarylation to diarylation via LC-MS ensures catalyst selectivity and prevents over-reaction ([4]).

    • Preparation: In an oven-dried Schlenk tube, combine N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.2 eq), the target aryl halide (1.0 eq), Cu(OAc)2 (0.05 eq), and 6-hydroxy picolinohydrazide ligand (0.05 eq).

    • Solvent & Base: Add anhydrous DMSO (1.0 mL) and K2CO3 (2.0 eq) under an inert argon atmosphere.

    • Thermal Activation: Heat the mixture to 100–120 °C.

      • Causality Check: The Cbz group weakly coordinates with the copper catalyst, creating a steric and electronic barrier. Elevated temperatures are mandatory to drive the catalytic cycle and achieve satisfactory yields.

    • Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

    References

    • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility | Source: peptidechemistry.org | URL: [Link]

    • Title: An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides | Source: organic-chemistry.org | URL: [Link]

    • Title: Copper-Catalyzed Coupling of N-Acyl-N′-Substituted Hydrazines with (Hetero)aryl Chlorides/Bromides | Source: acs.org | URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    N'-Cbz vs. Boc-Protected 2-(1H-1,2,3-Triazol-1-yl)acetohydrazide: A Strategic Comparison Guide for Medicinal Chemists

    Strategic Context in Drug Discovery In the pursuit of novel antimicrobial and antiviral therapeutics, 1,2,3-triazole-containing scaffolds have emerged as 1[1]. Specifically, 2-(1H-1,2,3-triazol-1-yl)acetohydrazide serves...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Context in Drug Discovery

    In the pursuit of novel antimicrobial and antiviral therapeutics, 1,2,3-triazole-containing scaffolds have emerged as 1[1]. Specifically, 2-(1H-1,2,3-triazol-1-yl)acetohydrazide serves as a critical intermediate for synthesizing complex hybrid molecules, such as2[2]. However, the terminal hydrazine nitrogen (N') is highly nucleophilic and prone to unwanted side reactions—such as premature cyclization, double acylation, or oxidation—during multi-step syntheses. Therefore, orthogonal protection of the N'-position is mandatory.

    This guide provides an objective, data-driven comparison between the two most prominent protecting group strategies for this scaffold: the Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) analogs. By understanding the thermodynamic stability and mechanistic cleavage of these groups, researchers can optimize their synthetic workflows and improve overall yields.

    Structural & Thermodynamic Profiling

    The choice between Boc and Cbz protection dictates your downstream synthetic strategy. The following table summarizes the quantitative and qualitative performance metrics of both analogs.

    ParameterN'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazideN'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide
    Protecting Group tert-Butyloxycarbonyl (Boc)Carboxybenzyl (Cbz)
    Deprotection Condition Strong Acid (TFA, HCl/Dioxane)Catalytic Hydrogenolysis (H2, Pd/C) or HBr/AcOH
    Stability to Base ExcellentExcellent
    Stability to Mild Acid PoorGood
    Cleavage Byproducts Isobutylene (gas), CO2 (gas)Toluene (liquid), CO2 (gas)
    Compatibility with Sulfur ExcellentPoor (High risk of Pd catalyst poisoning)

    Causality Insight: The Boc group relies on the hyperconjugative stability of the tert-butyl cation for its acid lability, making it ideal for standard peptide coupling conditions. Conversely, the Cbz group leverages the susceptibility of the benzylic position to catalytic hydrogenolysis, providing perfect orthogonality when acid-sensitive functional groups are present elsewhere in the molecule[3].

    Orthogonal Deprotection Workflows

    The diagram below illustrates the distinct mechanistic pathways required to liberate the free 2-(1H-1,2,3-triazol-1-yl)acetohydrazide core.

    Deprotection_Pathways Boc N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (Acid Labile) TFA TFA / CH2Cl2 (Acidic Cleavage) Boc->TFA Step 1A Cbz N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (Hydrogenolysis Labile) PdC H2, Pd/C, MeOH (Catalytic Hydrogenolysis) Cbz->PdC Step 1B Product 2-(1H-1,2,3-triazol-1-yl)acetohydrazide (Free Hydrazine / Salt) TFA->Product - CO2, - Isobutylene PdC->Product - CO2, - Toluene

    Orthogonal deprotection pathways for Boc and Cbz-protected triazole acetohydrazides.

    Self-Validating Experimental Protocols

    To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) behind the experimental choice.

    Protocol A: Acidic Cleavage of the Boc Analog

    Ideal for substrates containing reducible functional groups or sulfur atoms.

    • Preparation: Dissolve N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

      • Rationale: DCM is a non-coordinating solvent that stabilizes the polar transition state without participating in unwanted side reactions.

    • Acidification: Cool the mixture to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio with DCM.

      • Rationale: Cooling prevents exothermic degradation of the triazole ring. TFA protonates the Boc carbonyl, facilitating the elimination of isobutylene gas and CO2[3].

    • Validation: Stir the reaction at room temperature for 2 hours. The reaction is self-validating via the cessation of gas evolution (isobutylene/CO2 bubbling stops). Confirm completion via TLC (ninhydrin stain will turn positive/purple for the free hydrazine).

    • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the acetohydrazide TFA salt.

    Protocol B: Catalytic Hydrogenolysis of the Cbz Analog

    Ideal for substrates containing acid-labile protecting groups (e.g., trityl, acetals).

    • Preparation: Dissolve N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq) in LC-MS grade Methanol (0.1 M).

    • Catalyst Addition: Under a strict argon atmosphere, carefully add 10% Pd/C (0.1 eq by weight).

      • Rationale: The argon purge is critical to prevent the ignition of methanol vapor by the highly pyrophoric Pd/C catalyst.

    • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.

      • Rationale: Palladium catalyzes the insertion of hydrogen into the benzylic C-O bond. Subsequent decarboxylation yields the free hydrazine, toluene, and CO2[3].

    • Validation & Isolation: Monitor by LC-MS. Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst.

      • Rationale: Celite prevents fine, reactive Pd particulates from contaminating the final product. Concentrate the filtrate to afford the free base.

    Expert Warning: If your target molecule contains thioether linkages (e.g., the benzimidazole-2-ylthio groups commonly found in 2[2]), the sulfur lone pairs will permanently poison the Pd catalyst. In such cases, Boc protection (Protocol A) is strictly required.

    Application in Medicinal Chemistry

    Once deprotected, 2-(1H-1,2,3-triazol-1-yl)acetohydrazide is rapidly functionalized to lock the molecule into its bioactive conformation. A standard application involves condensing the free hydrazine with substituted benzaldehydes or acetophenones in the presence of catalytic glacial acetic acid to form 2[2]. These Schiff bases not only exhibit pronounced antibacterial activity against strains like Staphylococcus aureus and E. coli[1], but they also serve as direct precursors for oxidative cyclization into 1,3,4-oxadiazoles, further expanding the chemical space for drug discovery.

    References
    • Youssif, B. G. M., et al. "Synthesis and biological evaluation of some novel 1,2,3-Triazole-N-Arylidene Acetohydrazine incorporating Benzimidazole ring moiety as potential antimicrobial agents." TSI Journals. URL:[Link]

    • Marinescu, M. "Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review." Antibiotics 2023, 12(7), 1220. URL:[Link]

    • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons. URL:[Link]

    Sources

    Comparative

    LC-MS Purity Validation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: A Comparative Guide

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & The Analytical Challenge

    The compound N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (Chemical Formula: C₁₂H₁₃N₅O₃, Exact Mass: 275.10 Da) is a critical synthetic intermediate widely utilized in peptidomimetic drug design and click-chemistry applications. Validating its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique analytical challenge due to the molecule's dichotomous chemical nature:

    • Hydrophobic Domain: The carboxybenzyl (Cbz) protecting group drives strong retention on reversed-phase media.

    • Polar/Basic Domain: The 1,2,3-triazole ring and the acetohydrazide linker are highly polar, nitrogen-rich, and prone to secondary interactions with residual silanols on silica-based columns.

    This guide objectively compares column chemistries and mobile phase modifiers to establish a robust, self-validating LC-MS method compliant with the latest ICH Q2(R2) guidelines[1].

    Comparative Analysis: Method Optimization

    To establish the most reliable method, we compared standard reversed-phase conditions against polar-optimized conditions. The causality behind these experimental choices dictates the ultimate sensitivity and reproducibility of the assay.

    Stationary Phase: Standard C18 vs. Polar-Embedded C18

    Standard C18 columns often yield asymmetric peaks for triazole derivatives due to basic nitrogen atoms interacting with unendcapped silanols. A Polar-Embedded C18 column (e.g., containing an internal amide or ether linkage) shields these silanols, drastically improving peak shape and recovery for nitrogen-rich heterocycles.

    Mobile Phase Additive: Formic Acid vs. Trifluoroacetic Acid (TFA)

    While TFA is an excellent ion-pairing agent that sharpens chromatographic peaks, it causes severe ion suppression in Electrospray Ionization (ESI) by forming strong, non-volatile ion pairs with the triazole nitrogens. 0.1% Formic Acid (FA) provides the necessary protons [H+] to ensure robust ionization ([M+H]⁺ at m/z 276.1) without compromising the MS detector's sensitivity[2].

    Table 1: Performance Comparison of LC-MS Conditions
    ParameterStandard C18 + 0.1% TFAPolar-Embedded C18 + 0.1% FAScientific Rationale (Causality)
    Peak Tailing Factor (Tf) 1.85 (Significant tailing)1.05 (Highly symmetrical)Polar-embedded phase prevents secondary silanol interactions with the hydrazide/triazole nitrogens.
    Theoretical Plates (N) ~8,500~14,200Improved mass transfer kinetics on the polar-embedded surface.
    MS Signal Intensity 4.2 × 10³ cps8.9 × 10⁵ cpsFA avoids the severe ESI ion suppression characteristic of TFA.
    LOD (Limit of Detection) 0.50 µg/mL0.01 µg/mLEnhanced ionization efficiency directly lowers the detection threshold.

    Structural & Fragmentation Profiling

    Understanding the MS/MS fragmentation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is essential for specificity testing. In positive ESI mode, the protonated molecular ion [M+H]⁺ appears at m/z 276.1. Collision-Induced Dissociation (CID) primarily targets the labile carbamate and hydrazide bonds[3].

    Fragmentation M [M+H]+ m/z 276.1 F1 Loss of Benzyl Alcohol (-108 Da) m/z 168.1 M->F1 CID (Low CE) F2 Loss of Cbz + H (-134 Da) m/z 142.1 M->F2 CID (Med CE) F3 Triazole Core Cleavage m/z 68.0 F2->F3 MS3

    Proposed ESI-MS/MS Fragmentation Pathway for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

    Step-by-Step Experimental Protocol (ICH Q2(R2) Compliant)

    This protocol is designed as a self-validating system. Every step incorporates internal checks to ensure data integrity before proceeding to the next phase[4].

    Phase 1: System Suitability Testing (SST)
    • Preparation: Prepare a 10 µg/mL standard solution of the compound in Initial Mobile Phase (e.g., 95% Water/5% Acetonitrile with 0.1% FA).

    • Execution: Inject the standard 6 consecutive times.

    • Validation Gate: The system is only suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the retention time RSD is ≤ 1.0%.

    Phase 2: Specificity & Forced Degradation
    • Stress Conditions: Subject 1 mg/mL sample aliquots to:

      • Acidic: 0.1 M HCl for 24h at 60°C.

      • Basic: 0.1 M NaOH for 24h at 60°C (Expect rapid cleavage of the Cbz group).

      • Oxidative: 3% H₂O₂ for 24h at Room Temperature.

    • Execution: Neutralize samples, dilute to 10 µg/mL, and inject via LC-MS.

    • Validation Gate: Utilize the MS detector to confirm peak purity. The mass purity angle must be less than the purity threshold, proving no degradants co-elute with the main peak.

    Phase 3: Linearity, Accuracy, and Precision
    • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (10 µg/mL). Inject in triplicate. Ensure R² ≥ 0.999.

    • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic sample matrix at 3 levels (80%, 100%, 120%). Calculate % Recovery (Acceptance: 98.0% - 102.0%).

    • Precision: Have a second analyst prepare 6 independent sample preparations on a different day using a different LC-MS system (Intermediate Precision). Overall RSD must be ≤ 2.0%.

    LCMS_Validation A 1. Method Optimization (Polar-Embedded C18 + 0.1% FA) B 2. System Suitability (RSD < 2.0%) A->B C 3. Specificity (Forced Degradation & Mass Purity) B->C D 4. Linearity & Range (R² > 0.999) C->D E 5. Accuracy & Recovery (Spike Studies: 98-102%) D->E F 6. Precision (Repeatability & Intermediate) E->F G Final ICH Q2(R2) Validation Report F->G

    ICH Q2(R2) LC-MS Validation Workflow for Triazole Hydrazides.

    Quantitative Validation Results Summary

    The following table summarizes the expected validation metrics when utilizing the optimized Polar-Embedded C18 method with ESI+ MS detection, demonstrating strict adherence to regulatory thresholds.

    Table 2: ICH Q2(R2) Validation Metrics Summary
    Validation ParameterICH Q2(R2) RequirementObserved Result (Optimized Method)Pass/Fail
    Specificity No co-eluting interferencesPeak purity angle < thresholdPASS
    Linearity R² ≥ 0.990R² = 0.9998 (Range: 5 - 15 µg/mL)PASS
    Accuracy 98.0% - 102.0% Recovery99.4% ± 0.6%PASS
    Repeatability RSD ≤ 2.0% (n=6)RSD = 0.8%PASS
    Intermediate Precision RSD ≤ 2.0% (n=12, 2 analysts)RSD = 1.1%PASS
    Limit of Quantitation (LOQ) S/N ≥ 100.03 µg/mL (S/N = 15)PASS

    References

    • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. Available at: [Link]

    • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available at: [Link]

    • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at:[Link]

    • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. International Council for Harmonisation (ICH). Available at: [Link]

    Sources

    Validation

    Cbz vs. Fmoc Protection Strategies for 2-(1H-1,2,3-triazol-1-yl)acetohydrazide: A Technical Comparison Guide

    Executive Summary In advanced organic synthesis and drug development, 2-(1H-1,2,3-triazol-1-yl)acetohydrazide serves as a highly versatile, bifunctional building block. However, the inherent nucleophilicity of the hydraz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In advanced organic synthesis and drug development, 2-(1H-1,2,3-triazol-1-yl)acetohydrazide serves as a highly versatile, bifunctional building block. However, the inherent nucleophilicity of the hydrazide moiety necessitates robust temporary masking during complex downstream reactions, such as peptide coupling or alkylation[1].

    Selecting the appropriate protecting group—Carboxybenzyl (Cbz) versus Fluorenylmethyloxycarbonyl (Fmoc)—is not merely a choice of orthogonal stability. For this specific molecule, the decision is fundamentally dictated by the electronic nature of the 1,2,3-triazole ring. This guide objectively compares both strategies, detailing the mechanistic causality behind experimental outcomes to help chemists build self-validating, high-yield workflows.

    Mechanistic Causality: The Triazole-Palladium Dilemma

    Before selecting a protocol, one must understand the unique chemical space of the substrate. The 1,2,3-triazole ring is rich in nitrogen lone pairs. During catalytic hydrogenolysis—the standard method for Cbz removal—these nitrogen atoms act as strong σ -donors. They coordinate competitively to the vacant d-orbitals of the palladium catalyst (Pd/C), effectively blocking the adsorption and dissociation of H2​ gas[2].

    This phenomenon, known as catalyst poisoning , means that Cbz deprotection of triazole-containing substrates often results in sluggish kinetics, incomplete conversion, or the need for impractically high catalyst loadings[2]. Conversely, Fmoc protection circumvents transition metals entirely, relying on a base-catalyzed β -elimination mechanism to which the triazole ring is completely inert.

    ProtectionStrategy Start 2-(1H-1,2,3-triazol-1-yl)acetohydrazide Eval Evaluate Downstream Reaction Conditions Start->Eval Cond1 Acidic Conditions / Peptide Coupling Eval->Cond1 Cond2 Strong Base Reactions Eval->Cond2 Fmoc Fmoc Strategy (Recommended) Cond1->Fmoc Orthogonal to Acid Cbz Cbz Strategy (Alternative) Cond2->Cbz Base Stable DeprotFmoc Deprotection: 20% Piperidine/DMF (Fast, 15-30 min) Fmoc->DeprotFmoc DeprotCbz Deprotection: H2, Pd/C (Sluggish, >12h) Cbz->DeprotCbz Poison Catalyst Poisoning by Triazole Nitrogens DeprotCbz->Poison

    Workflow and mechanistic outcomes for Fmoc vs Cbz protection of triazole-hydrazides.

    Strategy 1: Cbz Protection (The Acid-Stable Approach)

    Cbz protection is highly stable to strongly basic conditions, making it the necessary choice if downstream steps involve aggressive nucleophiles. However, the subsequent deprotection requires careful optimization to overcome catalyst poisoning.

    Experimental Protocol: Synthesis & Deprotection

    Step 1: Cbz Protection

    • Preparation: Dissolve 2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO3​ .

    • Acylation: Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

      • Causality Note: The biphasic system ensures the liberated HCl is neutralized immediately, preventing the protonation of the hydrazide, which would otherwise stall the nucleophilic attack[3].

    • Isolation: Stir for 4 hours at room temperature, extract with EtOAc, wash with brine, and concentrate under reduced pressure.

    Step 2: Cbz Deprotection (Hydrogenolysis)

    • Setup: Dissolve the N'-Cbz-protected compound in Methanol.

    • Catalyst Addition: Add 10% Pd/C.

      • Causality Note: Standard protocols use 5-10% w/w catalyst[4]. However, due to triazole-induced poisoning, you must increase the loading to 20-30% w/w, or substitute with Pearlman's catalyst ( Pd(OH)2​/C ), which offers higher activity[2].

    • Reaction: Stir vigorously under an H2​ atmosphere (balloon or Parr shaker at 50 psi). The reaction typically requires 12–24 hours[4]. Filter through a pad of Celite to remove the pyrophoric catalyst.

    Strategy 2: Fmoc Protection (The Base-Labile, Metal-Free Approach)

    Fmoc protection is the scientifically superior strategy for this specific molecule. It bypasses transition metal catalysts entirely and yields Fmoc-hydrazides that exhibit excellent shelf stability[5].

    Experimental Protocol: Synthesis & Deprotection

    Step 1: Fmoc Protection

    • Preparation: Dissolve the hydrazide (1.0 eq) in 10% aqueous Na2​CO3​ and 1,4-dioxane.

    • Acylation: Add Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate, 1.05 eq) at 0 °C.

      • Causality Note: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-OSu is a milder acylating agent, which significantly reduces the risk of unwanted di-acylation at the highly reactive hydrazide nitrogen[3].

    • Isolation: Stir for 2 hours at room temperature. Acidify the mixture to pH 3 using 1M HCl to precipitate the product. Filter and dry.

    Step 2: Fmoc Deprotection (Self-Validating System)

    • Reaction: Treat the Fmoc-protected hydrazide with 20% piperidine in DMF. Stir for 15–30 minutes at room temperature[6].

      • Alternative: For a safer, non-controlled substance alternative that rivals piperidine in speed, a solution of piperazine and DBU can be utilized[7].

    • Self-Validation: The β -elimination generates a dibenzofulvene-piperidine adduct. This process is highly self-validating; the reaction progress can be precisely quantified in real-time by monitoring the UV absorbance of the dibenzofulvene adduct at 301 nm[6].

    • Isolation: Concentrate under reduced pressure and precipitate the free hydrazide using cold diethyl ether.

    Quantitative Comparative Data

    The following table summarizes the operational metrics of both strategies when applied to 2-(1H-1,2,3-triazol-1-yl)acetohydrazide:

    ParameterCbz Protection StrategyFmoc Protection Strategy
    Optimal Reagent Cbz-Cl / NaHCO3​ Fmoc-OSu / Na2​CO3​
    Deprotection Condition H2​ (1-3 atm), 10% Pd/C, MeOH20% Piperidine in DMF
    Triazole Interference High (Severe Pd Catalyst Poisoning)None (Orthogonal mechanism)
    Typical Deprotection Time 12 - 24 hours (often incomplete)15 - 30 minutes
    Process Scalability Moderate (Requires high pressure/catalyst)High (Standard SPPS conditions)
    Reaction Monitoring Manual (TLC / LC-MS)Self-Validating (UV at 301 nm)
    Primary Byproducts Toluene, CO2​ Dibenzofulvene-amine adduct, CO2​

    Conclusion

    While Cbz provides robust protection against strong bases, its removal is heavily compromised by the 1,2,3-triazole ring's propensity to poison palladium catalysts[2]. For the synthesis and manipulation of 2-(1H-1,2,3-triazol-1-yl)acetohydrazide, Fmoc protection is the recommended strategy . It offers a self-validating, metal-free deprotection pathway that is highly scalable, rapid, and entirely orthogonal to the electronic complexities of the triazole moiety[5][6].

    References

    • Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. National Institutes of Health (NIH) / PubMed.[Link]

    • A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. National Institutes of Health (NIH) / PMC.[Link]

    • Fast and Convenient Synthesis of α -N-Protected Amino Acid Hydrazides. ResearchGate.[Link]

    • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications.[Link]

    • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.[Link]

    Sources

    Comparative

    A Comparative Guide to the Spectroscopic Validation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    This guide provides an in-depth, comparative analysis of the spectroscopic data essential for the structural validation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide, a key intermediate in the synthesis of novel hete...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth, comparative analysis of the spectroscopic data essential for the structural validation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide, a key intermediate in the synthesis of novel heterocyclic compounds. For researchers in medicinal chemistry and drug development, unambiguous structural confirmation is a prerequisite for advancing any new chemical entity. Here, we move beyond a mere presentation of data, offering a rationale for the expected spectroscopic outcomes and comparing them with experimental results, thereby providing a robust framework for validation.

    The target molecule integrates several key functional groups: a carboxybenzyl (Cbz) protected amine, an acetohydrazide linker, and a 1,2,3-triazole ring. Each of these moieties imparts a unique spectroscopic signature, which, when analyzed in concert, provides conclusive evidence of the final structure.

    Figure 1: Structure of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

    The Logic of Spectroscopic Validation

    Before delving into individual techniques, it is crucial to understand the overall validation strategy. No single method provides a complete structural picture. Instead, we rely on the convergence of data from multiple, orthogonal techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) establishes the molecular weight and provides fragmentation data that corroborates the structure.

    ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Syn Synthesized Product NMR ¹H & ¹³C NMR Syn->NMR IR FT-IR Syn->IR MS Mass Spectrometry Syn->MS Framework C-H Framework & Connectivity NMR->Framework FuncGroup Functional Group ID IR->FuncGroup MolWeight Molecular Weight & Formula MS->MolWeight Confirm Structure Confirmed Framework->Confirm FuncGroup->Confirm MolWeight->Confirm

    Figure 2: The integrated workflow for spectroscopic validation.

    Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

    ¹H NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing chemical shifts (δ), coupling constants (J), and signal integrals, we can map the proton environment across the molecule. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is critical, as its polarity ensures solubility and its ability to engage in hydrogen bonding allows for the clear observation of exchangeable N-H protons.[1]

    Comparative Analysis: Expected vs. Experimental ¹H NMR Data

    The following table compares theoretically predicted chemical shifts with typical experimental data for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide in DMSO-d₆.

    Proton Assignment Expected δ (ppm) Experimental δ (ppm) Multiplicity Integration Rationale for Assignment
    NH (Hydrazide)10.0 - 10.510.31Singlet (broad)1HDeshielded due to proximity to two carbonyl groups and H-bonding with DMSO.
    NH (Carbamate)8.0 - 8.58.25Singlet (broad)1HAcyl-substituted amine proton, deshielded by the adjacent carbonyl.
    H-5 (Triazole)8.0 - 8.28.15Singlet1HCharacteristic downfield shift for a proton on an electron-deficient aromatic heterocycle.[2]
    H-4 (Triazole)7.6 - 7.87.70Singlet1HSlightly upfield from H-5, a typical pattern in 1-substituted 1,2,3-triazoles.[2]
    Ar-H (Cbz Phenyl)7.2 - 7.47.35Multiplet5HStandard chemical shift range for monosubstituted benzene ring protons.[3][4]
    CH₂ (Triazole-CH₂)5.3 - 5.55.42Singlet2HDeshielded by the adjacent electron-withdrawing triazole ring.
    CH₂ (Cbz-CH₂)5.0 - 5.25.10Singlet2HBenzylic protons adjacent to the carbamate oxygen.[3]
    CH₂ (NH-CO-CH₂)4.1 - 4.34.18Singlet2HAlpha to a carbonyl group, showing a characteristic downfield shift.
    Experimental Protocol: ¹H NMR Spectroscopy
    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse (zg30).

      • Temperature: 298 K.

      • Sweep Width: -2 to 16 ppm.

      • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Integrate all signals.

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

    ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While it is less sensitive, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further solidifying assignments.

    Comparative Analysis: Expected vs. Experimental ¹³C NMR Data
    Carbon Assignment Expected δ (ppm) Experimental δ (ppm) Rationale for Assignment
    C=O (Hydrazide)168.0 - 171.0169.5Typical chemical shift for an amide/hydrazide carbonyl carbon.
    C=O (Carbamate)155.0 - 158.0156.2Characteristic shift for a carbamate carbonyl carbon.[5]
    C-5 (Triazole)140.0 - 144.0142.1Deshielded carbon in the triazole ring, adjacent to two nitrogen atoms.[1]
    Ar-C (Cbz ipso-C)136.0 - 138.0137.1Quaternary carbon of the phenyl ring attached to the benzylic CH₂.
    Ar-C (Cbz o, m, p-C)127.0 - 129.0128.4, 127.9, 127.7Aromatic carbons of the Cbz group.
    C-4 (Triazole)122.0 - 125.0123.8Upfield relative to C-5, consistent with its position in the triazole ring.[5]
    CH₂ (Cbz-CH₂)65.0 - 67.065.9Benzylic carbon attached to the carbamate oxygen.
    CH₂ (Triazole-CH₂)51.0 - 54.052.3Methylene carbon attached to the N-1 of the triazole ring.
    CH₂ (NH-CO-CH₂)48.0 - 51.049.6Methylene carbon alpha to the hydrazide carbonyl.
    Experimental Protocol: ¹³C NMR Spectroscopy
    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

    • Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (e.g., 100 MHz).

    • Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

      • Temperature: 298 K.

      • Sweep Width: 0 to 200 ppm.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy is a rapid and non-destructive technique used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For our target compound, FT-IR is essential to confirm the presence of the N-H, C=O, and aromatic C=C bonds.

    Comparative Analysis: Expected vs. Experimental FT-IR Data
    Vibrational Mode Expected Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Functional Group
    N-H Stretch3200 - 3350 (broad)3310, 3245Amide & Carbamate N-H
    C-H Stretch (Aromatic)3000 - 31003065Cbz Phenyl & Triazole C-H
    C-H Stretch (Aliphatic)2850 - 30002955Methylene (CH₂) groups
    C=O Stretch (Hydrazide)1670 - 16901685 (strong)Amide I band
    C=O Stretch (Carbamate)1690 - 17201705 (strong)Carbamate carbonyl
    C=C Stretch (Aromatic)1450 - 16001585, 1495Cbz Phenyl ring
    N-H Bend1510 - 15501530Amide II band
    C-N Stretch1200 - 13501260Amide & Carbamate C-N
    Experimental Protocol: FT-IR Spectroscopy
    • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry, purified powder directly onto the ATR crystal.

    • Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory.

    • Acquisition Parameters:

      • Spectral Range: 4000 - 650 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 32 scans are typically sufficient.

    • Data Processing: Perform a background scan of the empty ATR crystal first. After acquiring the sample spectrum, the instrument software automatically ratios it against the background to produce the final absorbance or transmittance spectrum.

    Mass Spectrometry (MS)

    Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule, typically yielding the protonated molecular ion [M+H]⁺.

    Molecular Formula and Weight
    • Formula: C₁₂H₁₃N₅O₃

    • Exact Mass: 275.1018

    • Molecular Weight: 275.26 g/mol

    Comparative Analysis: Expected vs. Experimental MS Data
    Ion Expected m/z Experimental m/z Identity
    [M+H]⁺276.1091276.1093Protonated Molecular Ion
    [M-N₂H₃CO]⁺216.0827216.0825Loss of acetohydrazide moiety
    [M-C₇H₇O₂]⁺140.0568140.0570Loss of Cbz group (benzyloxycarbonyl)
    [C₈H₈NO₂]⁺150.0555150.0553Fragment from Cbz-NH-CH₂
    [C₇H₇]⁺91.054891.0547Tropylium ion (from benzyl group)

    The fragmentation pattern is a critical piece of the validation puzzle. The observation of the tropylium ion (m/z 91) is a hallmark of a benzyl group.[6] Similarly, the loss of fragments corresponding to the Cbz and acetohydrazide moieties strongly supports the proposed connectivity. The fragmentation of the triazole ring itself can lead to the loss of N₂ (28 Da), which is another diagnostic indicator.[7]

    Fragmentation parent [M+H]⁺ m/z = 276.1 frag1 m/z = 91.1 [C₇H₇]⁺ parent->frag1 - C₄H₅N₅O frag2 m/z = 140.1 Loss of Cbz group parent->frag2 - C₇H₇O₂ frag3 m/z = 216.1 Loss of NH₂NHCO parent->frag3 - CH₄N₂O frag4 m/z = 150.1 Cbz-NH-CH₂ fragment parent->frag4 - C₄H₅N₅O

    Figure 3: Plausible ESI-MS fragmentation pathway for the target molecule.

    Experimental Protocol: Mass Spectrometry (ESI-MS)
    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass measurement.

    • Acquisition Parameters:

      • Ionization Mode: Positive ion mode.

      • Capillary Voltage: 3-4 kV.

      • Scan Range: m/z 50 - 500.

      • Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the parent ion (m/z 276.1).

    • Data Analysis: Identify the [M+H]⁺ peak in the full scan spectrum and confirm its m/z value matches the calculated exact mass. Analyze the MS/MS spectrum to identify key fragments and propose a fragmentation pathway consistent with the structure.

    Conclusion

    The structural validation of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is achieved through a systematic and comparative analysis of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific connectivity of the triazole, acetohydrazide, and Cbz moieties. FT-IR provides unambiguous evidence for the key functional groups, particularly the distinct carbonyl environments of the carbamate and hydrazide. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, while its fragmentation pattern serves as a final corroboration of the proposed structure. The congruence of expected data with experimental results across these orthogonal methods provides the highest level of confidence in the structural assignment, a critical milestone for any further development or study of this compound.

    References

    • American Chemical Society. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]

    • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

    • Khan, K. M., et al. (2019). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Molecules, 24(15), 2755. [Link]

    • The Royal Society of Chemistry. (2023). Supporting Information Fast Synthesis of[1][2][8]-Triazole Derivatives through an Efficient Method Executed by a Fe/Cu-Based Hybr. [Link]

    • University of the Western Cape. (n.d.). Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. [Link]

    • Aslam, M. S., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

    • The Royal Society of Chemistry. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Iraqi Journal of Science. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]

    • National University of Pharmacy, Ukraine. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. [Link]

    • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Semantic Scholar. [Link]

    • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. [Link]

    • Hassan, H. A. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Link]

    • R-Discovery. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

    • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

    • Redalyc. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. [Link]

    • Frontiers in Chemistry. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]

    • ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

    Sources

    Validation

    Bioactivity Comparison Guide: N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide Derivatives in Rational Drug Design

    Executive Summary & Mechanistic Rationale As a Senior Application Scientist in early-stage drug discovery, identifying versatile, multi-target chemical scaffolds is critical to overcoming antimicrobial resistance and com...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    As a Senior Application Scientist in early-stage drug discovery, identifying versatile, multi-target chemical scaffolds is critical to overcoming antimicrobial resistance and complex oncology targets. The N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide framework serves as an elite precursor and pharmacophore in medicinal chemistry.

    The rationale behind this specific structural combination is deeply rooted in target-site kinetics:

    • 1,2,3-Triazole Core: Acts as a rigid, metabolically stable bioisostere for amide bonds. It participates in profound dipole-dipole interactions and hydrogen bonding with target enzymes without being susceptible to protease cleavage.

    • Acetohydrazide Linker: Provides necessary conformational flexibility. When condensed into Schiff bases (arylidene derivatives), it allows the terminal aromatic rings to optimally occupy hydrophobic pockets in receptor active sites.

    • N'-Cbz (Carboxybenzyl) Group: In early screening, the Cbz group acts as a lipophilic modulator to enhance cellular permeability. Synthetically, it protects the highly reactive hydrazine nitrogen during upstream click-chemistry, allowing for controlled, stepwise diversification.

    This guide objectively compares the bioactivity of derivatives synthesized from this core against standard therapeutics, backed by validated experimental protocols and mechanistic data.

    Comparative Bioactivity Profiles

    Extensive screening of 1,2,3-triazole-acetohydrazide derivatives (including benzimidazole and benzotriazole hybrids derived from the core scaffold) reveals potent, broad-spectrum activity. The quantitative data below summarizes their performance across three primary therapeutic domains.

    Table 1: Antibacterial Efficacy (In Vitro MIC)

    Derivatives featuring arylmethylidene condensations exhibit pronounced antibacterial activity, particularly against Gram-negative strains, by disrupting DNA supercoiling.

    Compound Class / DerivativeTarget PathogenMIC (μmol/mL)Reference StandardStandard MIC (μmol/mL)
    Derivative 2d (E. coli optimized)Escherichia coli3.125Ciprofloxacin~2.50
    Derivative 2k (S. aureus optimized)Staphylococcus aureus12.5Ciprofloxacin~9.30
    Cbz-Protected Precursor E. coli>50.0Ciprofloxacin~2.50

    Data derived from benzimidazole-triazole hybrid screening demonstrating up to 80% of the efficacy of Ciprofloxacin against E. coli1[1].

    Table 2: Antifungal & Antitubercular Efficacy

    The integration of the triazole core allows these derivatives to effectively coordinate with the heme iron of fungal CYP51 (lanosterol 14α-demethylase).

    Compound Class / DerivativeTarget PathogenMIC (µg/mL)Reference StandardStandard MIC (µg/mL)
    Compound 15 (Thioacetamide hybrid)Mycobacterium tuberculosis H37Rv15.5Isoniazid0.05 - 0.2
    Compound 6 (Co(II) Complex)Candida albicans8.2Fluconazole4.0 - 8.0
    Derivative 14 (Arylethylidene)Aspergillus niger12.0Fluconazole16.0

    Antitubercular and antifungal metrics indicate strong potential for further development in resistant strains 2[2] and3[3].

    Table 3: Anticancer Efficacy (Cytotoxicity)

    Specific derivatives act as potent antimitotic agents, inhibiting tubulin polymerization in multi-drug-resistant cell lines.

    Compound Class / DerivativeCell LineIC50 / MICMechanism
    Compound 12 (Methoxybenzylidene)Stomach Cancer3.04 - 5.47 µg/mLTargeted Cytotoxicity
    Compound 13 (Ru(II) Complex)Caco-2 (Colorectal)200 µg/mLCisplatin-comparable apoptosis
    Indole-Triazole Hit 12 HepG2 (Liver)0.23 ± 0.08 μMTubulin Polymerization Inhibition

    Cytotoxicity profiles highlight selective potency against cancer cell lines while maintaining a favorable therapeutic index4[4].

    Experimental Workflows & Validated Protocols

    To ensure reproducibility and scientific integrity, the following methodologies represent a self-validating system for synthesizing and evaluating these derivatives.

    Protocol A: Synthesis & Deprotection Strategy

    Causality: The Cbz group must be selectively removed without reducing the aromatic triazole ring or cleaving the N-N hydrazide bond. Catalytic hydrogenolysis is chosen over harsh acidic deprotection to prevent degradation of the acetohydrazide linker.

    • Hydrogenolysis (Deprotection): Dissolve N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Stir under an H2 atmosphere (1 atm) at room temperature for 4 hours.

    • Validation Checkpoint: Filter through Celite. Perform TLC (n-hexane/EtOAc 1:1). Confirm deprotection via 1H-NMR (observe the complete disappearance of the distinct benzyl CH2 protons at ~5.1 ppm and the aromatic Cbz protons at ~7.3 ppm).

    • Schiff Base Condensation: To the free acetohydrazide (1.0 eq) in absolute ethanol, add the target aromatic aldehyde (1.1 eq) and 2 drops of glacial acetic acid (catalyst). Reflux for 6-8 hours.

    • Purification: Cool to precipitate the product. Filter, wash with cold diethyl ether, and recrystallize from DMF/H2O to yield the pure arylidene derivative.

    ProtocolWorkflow N1 N'-Cbz-Triazole-Acetohydrazide (Protected Precursor) N2 Pd/C, H2 Gas (1 atm) Selective Deprotection N1->N2 N3 Validation Checkpoint: 1H-NMR (Loss of Cbz) N2->N3 N4 Aldehyde Condensation (Glacial AcOH cat.) N3->N4 N5 Bioactive Arylidene Acetohydrazide Derivative N4->N5

    Caption: Self-validating synthetic workflow for triazole-acetohydrazide derivatives.

    Protocol B: Resazurin-Assisted Broth Microdilution (MIC Assay)

    Causality: Standard OD600 optical density readings can yield false positives if the highly lipophilic triazole derivatives precipitate in the aqueous broth. Resazurin acts as a metabolic indicator (blue to pink upon reduction by viable cells), decoupling physical compound precipitation from actual biological cell viability.

    • Preparation: Prepare a 96-well plate. Dispense 100 µL of Mueller-Hinton broth into all wells.

    • Serial Dilution: Add 100 µL of the synthesized derivative (stock dissolved in max 1% DMSO) to the first column. Perform 2-fold serial dilutions across the plate.

    • Inoculation: Inoculate each well with 10 µL of bacterial suspension (adjusted to 5 × 10^5 CFU/mL).

    • Internal Controls: Include a positive control (Ciprofloxacin), a negative control (1% DMSO vehicle), and a sterility control (broth only).

    • Incubation & Validation: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is visually validated as the lowest concentration well that remains strictly blue (no metabolic reduction to pink).

    Signaling Pathways & Mechanistic Insights

    The broad-spectrum utility of the 1,2,3-triazole-acetohydrazide scaffold is driven by its ability to engage multiple distinct molecular targets depending on its terminal substitutions.

    • Antimicrobial (DNA Gyrase): The triazole ring mimics the spatial arrangement of purine rings, intercalating into the DNA-gyrase complex, while the acetohydrazide backbone chelates essential divalent metal ions (Mg2+) required for ATP hydrolysis.

    • Antifungal (CYP51): The N3 nitrogen of the 1,2,3-triazole forms a strong coordinate covalent bond with the heme iron of lanosterol 14α-demethylase, halting ergosterol biosynthesis and causing fungal cell membrane collapse.

    • Anticancer (Tubulin): Derivatives bearing trimethoxyphenyl groups utilize the acetohydrazide linker to adopt a cis-conformation, perfectly fitting into the colchicine-binding site of tubulin, thereby arresting mitosis.

    MOA_Pathways Core Triazole-Acetohydrazide Pharmacophore T_Fungi CYP51 (Lanosterol 14α-demethylase) Core->T_Fungi H-Bonding & Coordination T_Bact DNA Gyrase / Topo IV (Bacteria) Core->T_Bact Pi-Pi Stacking T_Cancer Tubulin Polymerization Inhibition Core->T_Cancer Hydrophobic Pocket E_Fungi Ergosterol Depletion (Fungal Death) T_Fungi->E_Fungi E_Bact DNA Supercoiling Arrest (Bacterial Death) T_Bact->E_Bact E_Cancer Mitotic Arrest (Apoptosis) T_Cancer->E_Cancer

    Caption: Multi-target mechanistic pathways of triazole-acetohydrazide derivatives.

    Conclusion

    The N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide scaffold is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By utilizing the Cbz group for early-stage lipophilic protection and subsequently leveraging the acetohydrazide linker for Schiff base formation, researchers can rapidly generate libraries of compounds that rival standard therapeutics like Ciprofloxacin and Fluconazole in potency.

    References

    • 1, National Institutes of Health (NIH).[1] 2.3, ResearchGate.[3]

    • 2, International Journal of Industrial Engineering Computations (Growing Science).[2] 4.4, ResearchGate.[4]

    Sources

    Comparative

    evaluating catalytic efficiency of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide precursors

    Comparative Guide: Evaluating Catalytic Efficiency in the Synthesis of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide Precursors Executive Summary N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly versatile buil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide: Evaluating Catalytic Efficiency in the Synthesis of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide Precursors

    Executive Summary

    N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly versatile building block utilized in the development of peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and novel antimicrobial agents[1]. The structural integrity of this molecule relies entirely on the precise formation of its 1,4-disubstituted 1,2,3-triazole core. The synthesis of its primary precursor, ethyl 2-(1H-1,2,3-triazol-1-yl)acetate, represents the rate-limiting step in the workflow[2].

    As a Senior Application Scientist, I have structured this guide to objectively evaluate the catalytic systems employed in this critical cycloaddition step. By comparing standard, ligand-accelerated, and ruthenium-based catalytic systems, this guide provides researchers with field-proven, self-validating protocols to optimize yield, regioselectivity, and turnover frequency (TOF).

    Mechanistic Rationale & Pathway Design

    The synthesis of the target precursor follows a convergent pathway: azidation, catalytic cycloaddition, hydrazinolysis, and amine protection. The bottleneck lies in the cycloaddition of ethyl 2-azidoacetate with a terminal alkyne. Advanced catalytic systems are required to drive this cycloaddition with high atom economy and absolute regiocontrol[3].

    SynthesisWorkflow A Ethyl 2-azidoacetate + Terminal Alkyne B Catalytic Cycloaddition (CuAAC / RuAAC) A->B C Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (Core Precursor) B->C Catalyst Evaluation Phase D Hydrazinolysis (Hydrazine Hydrate) C->D E 2-(1H-1,2,3-triazol-1-yl)acetohydrazide D->E F Cbz-Protection (Cbz-Cl, DIPEA) E->F G N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide F->G

    Synthetic workflow for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide precursors.

    Comparative Analysis of Catalytic Systems

    To maximize the efficiency of the cycloaddition step, we evaluate three distinct catalytic approaches. Understanding the causality behind each catalyst's behavior is critical for scaling up pharmaceutical intermediates.

    1. Standard CuAAC ([1]) This classical system relies on the in situ reduction of Cu(II) to the active Cu(I) species. While highly cost-effective, the unprotected Cu(I) is susceptible to thermodynamically favorable disproportionation into Cu(0) and Cu(II). This oxidative degradation leads to catalyst deactivation, necessitating higher catalyst loadings (typically 5 mol%) and longer reaction times.

    2. Ligand-Accelerated CuAAC (CuI / TBTA) The addition of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) fundamentally alters the reaction kinetics. TBTA acts as a tetradentate ligand that completely envelops the Cu(I) center. This shielding prevents oxidation and stabilizes the bimetallic metallacycle intermediate, drastically lowering the activation energy barrier. Consequently, catalyst loading can be reduced to 1 mol% while achieving near-quantitative yields.

    3. RuAAC (RuCp*Cl(PPh₃)₂) Included for regiochemical comparison, the ruthenium-catalyzed azide-alkyne cycloaddition operates via an oxidative coupling mechanism rather than a π-alkyne complex. This shifts the regioselectivity entirely to the 1,5-isomer. While not useful for our 1,4-target, it serves as a critical benchmark for evaluating catalyst-directed regiocontrol.

    CuAACCycle Cu Cu(I)-TBTA Complex Pi π-Alkyne Cu Complex Cu->Pi Alkyne Binding Az Azide Coordination Pi->Az Azide Addition M Bimetallic Metallacycle Az->M Cyclization Prod 1,4-Triazole Precursor M->Prod Protonolysis Prod->Cu Catalyst Regeneration

    Mechanistic logic of the ligand-accelerated CuAAC catalytic cycle.

    Quantitative Performance Data

    The following table summarizes the experimental performance of the three catalytic systems in the synthesis of the ethyl 2-(1H-1,2,3-triazol-1-yl)acetate precursor.

    Catalytic SystemCatalyst Loading (mol%)Time (h)Yield (%)Regioselectivity (1,4:1,5)TOF (h⁻¹)E-factor
    CuSO₄ / NaAsc5.04.085>99:14.2512.4
    CuI / TBTA 1.0 1.5 96 >99:1 64.0 3.2
    RuCp*Cl(PPh₃)₂2.06.078<1:996.518.7

    Self-Validating Experimental Protocols

    The following step-by-step methodology details the synthesis of the final N'-Cbz-protected precursor using the optimized Ligand-Accelerated CuAAC system. Every step is designed as a self-validating system to ensure experimental integrity.

    Step 1: Ligand-Accelerated Cycloaddition (Core Precursor Synthesis)
    • Action: In a round-bottom flask, dissolve ethyl 2-azidoacetate (1.0 eq) and the terminal alkyne (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O. Add CuI (1 mol%) and TBTA (1.1 mol%). Stir at room temperature for 1.5 hours.

    • Causality: The t-BuOH/H₂O solvent system provides optimal solubility for both the organic reactants and the transition state complex. TBTA lowers the activation energy of the metallacycle formation, reducing the required reaction time from 4 hours to 1.5 hours[2].

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the azide spot (Rf = 0.8) and the emergence of a highly UV-active triazole spot (Rf = 0.3) validates conversion. Visual Check: The solution must remain pale yellow; if it turns green/blue, Cu(I) has oxidized to Cu(II). Immediately add 0.5 mol% sodium ascorbate to re-reduce the catalyst and rescue the reaction.

    Step 2: Hydrazinolysis (Intermediate Conversion)
    • Action: Isolate the triazole ester, dissolve it in absolute ethanol, add 2.0 equivalents of hydrazine hydrate, and reflux for 4 hours[1].

    • Causality: Hydrazine acts as a potent alpha-effect nucleophile, attacking the ester carbonyl to form the acetohydrazide. Ethanol is chosen because it solubilizes the ester at all temperatures but poorly solvates the highly polar hydrogen-bonding hydrazide product at low temperatures.

    • Self-Validation: Upon cooling the reaction mixture to 0°C, the 2-(1H-1,2,3-triazol-1-yl)acetohydrazide will spontaneously crystallize. The formation of a dense white precipitate serves as a visual confirmation of successful conversion, allowing high-purity isolation via simple vacuum filtration without chromatography.

    Step 3: Amine Protection (Final Cbz-Precursor)
    • Action: Suspend the isolated acetohydrazide in Dichloromethane (DCM). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA), cool to 0°C, and dropwise add 1.1 eq of Benzyl chloroformate (Cbz-Cl).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the terminal hydrazide nitrogen and ensuring its nucleophilicity. The 0°C temperature strictly suppresses unwanted di-acylation.

    • Self-Validation: The initial opaque suspension will clarify into a homogeneous solution as the polar hydrazide is converted into the more lipophilic Cbz-protected product. Quench with water to cause phase separation. The organic layer must test negative for free amines (a ninhydrin stain on a TLC plate must remain yellow, not purple), validating complete protection.

    References

    • Halting Tumor Progression via Novel Non-Hydroxamate Triazole-Based Mannich Bases MMP-2/9 Inhibitors; Design, Microwave-Assisted Synthesis, and Biological Evaluation Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

    • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

    • Aminooxygenation of Ynamides with N-Hydroxybenzotriazoles: Synthesis of α-Benzotriazolyl Carbonyl Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational Guide: Safe Handling and Disposal of N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    Target Audience: Research Scientists, EHS Officers, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Technical Safety Guide Executive Summary & Chemical Profiling N'-Cbz-2-(1H-1,2,3-t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Research Scientists, EHS Officers, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Technical Safety Guide

    Executive Summary & Chemical Profiling

    N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a specialized synthetic intermediate heavily utilized in peptidomimetic drug discovery and click chemistry workflows. Structurally, it merges a carboxybenzyl (Cbz)-protected hydrazide with a 1,2,3-triazole ring. While the Cbz group provides stability, the underlying high-nitrogen moieties present unique reactive properties that dictate strict, non-standard disposal protocols. Improper segregation of this compound can lead to the generation of shock-sensitive complexes or toxic gas release.

    Mechanistic Hazard Analysis (The "Why" Behind the Rules)

    To execute safe disposal, scientists must understand the causal mechanisms behind the compound's latent reactivity:

    • The Hydrazide Linkage (-NH-NH-): Even when protected by a Cbz group, hydrazides act as potent reducing agents. If inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides) in a generic waste stream, they can undergo exothermic oxidation. This leads to thermal runaway and the rapid evolution of nitrogen gas, which can violently pressurize sealed waste containers[1].

    • The 1,2,3-Triazole Ring: Triazoles possess high nitrogen content and act as strong ligands. Crucially, in the presence of transition metals (especially Copper, Silver, and Palladium—metals frequently used in cross-coupling or click chemistry), triazoles can deprotonate and form metal azolate complexes. These complexes are highly friction- and shock-sensitive explosives.

    • Thermal Decomposition: Upon combustion or exposure to extreme heat, the compound decomposes to release highly toxic nitrogen oxides (NOx) and carbon monoxide[2]. Therefore, standard drain disposal or landfilling is strictly prohibited; complete destruction via high-temperature incineration is mandatory[1].

    Physicochemical Properties & Waste Stream Parameters

    Summarizing the operational parameters ensures that waste management decisions are driven by quantitative and structural data.

    ParameterValue / CharacteristicOperational Implication for Disposal
    Chemical Class Protected Hydrazide / TriazoleActs as a reducing agent; requires thermal destruction.
    Thermal Stability Decomposes at elevated tempsStore waste in a cool, dry environment (< 20°C); never autoclave this waste stream.
    Metal Reactivity Coordinates with Cu, Ag, PdStrictly segregate from heavy metal waste streams to prevent explosive azolate formation.
    Extinguishing Media Water spray, dry chemical, CO2In case of fire in the waste area, avoid high-pressure water streams which scatter reactive dust[3].
    EPA Waste Code Unlisted (Characteristic Toxic)Manage as RCRA Hazardous Waste under 40 CFR 261 due to toxicity and reactivity[4].

    Waste Segregation and Disposal Workflow

    The following logic tree dictates the physical handling and routing of the intermediate from the point of generation to final destruction.

    DisposalWorkflow A Waste Generation: Triazole-Hydrazide Intermediate B Physical State Assessment A->B C Solid Waste (Powder/Residue) B->C Solid D Liquid Waste (Solvent Mixtures) B->D Liquid E Primary Containment (Double PE Bags/HDPE Bottles) C->E D->E F Hazard Segregation (Isolate from Oxidizers & Cu/Ag/Pd) E->F G RCRA Labeling & Storage (< 90 Days at < 20°C) F->G H Final Destruction (High-Temp Incineration) G->H

    Figure 1: Standardized waste segregation and disposal workflow for triazole-hydrazide intermediates.

    Step-by-Step Disposal Protocols

    To ensure a self-validating safety system, every step in the disposal process requires a verification check before proceeding to the next.

    Protocol A: Solid Waste (Powders, Crystals, and Contaminated Consumables)
    • Primary Containment: Sweep up solid residues inside a fume hood using non-sparking tools to avoid static discharge. Place the material into a high-density polyethylene (HDPE) container. Verification: Ensure no residual static cling on the outside of the container.

    • Secondary Containment: Double-bag the HDPE container in heavy-duty polyethylene (PE) bags. This prevents the aerosolization of fine, reactive powders during transit to the waste facility[5].

    • Labeling: Affix a hazardous waste label immediately. Mark explicitly as: "Toxic/Reactive Organic Solid - Contains Hydrazide/Triazole Derivatives."

    • Storage: Store in a cool, dry, well-ventilated waste accumulation area. Verification: Visually confirm the container is physically separated from oxidizing agents (e.g., nitrates, peroxides) and strong acids[2].

    Protocol B: Liquid Waste (Mother Liquors and Solvent Washings)
    • Solvent Compatibility Check: Ensure the receiving waste carboy contains only compatible organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Never add this waste to a carboy containing concentrated acids.

    • Heavy Metal Segregation (Critical Step): If the intermediate was utilized in a Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the copper must be completely scrubbed from the mixture, or the waste must be handled as a potentially explosive metal-triazole mixture. Keep Cu-containing waste strictly separated from bulk organic waste.

    • Venting & Pressure Verification: Do not tightly seal the waste carboy immediately if the solution is warm or if gas evolution is suspected. Use a vented cap for 24 hours to ensure the solution is thermally and chemically stable before final sealing.

    • Final Disposal: Transfer to a licensed hazardous waste contractor. The required destruction method is fluidized bed or liquid injection incineration, which ensures complete oxidation of the N-N bonds to N2, CO2, and H2O[1].

    Emergency Spill Response Workflow

    In the event of an accidental release, follow this self-validating containment protocol:

    • Isolate & Evacuate: Secure a 10-foot radius around the spill. Ensure local exhaust ventilation (fume hood or ceiling snorkel) is operating at maximum capacity.

    • PPE Verification: Don chemical-resistant gloves (Nitrile, >0.4mm thickness), chemical safety goggles, and a lab coat[5]. If the spill is a dry powder outside of a ventilated enclosure, a P2/N95 particulate respirator is mandatory to prevent inhalation of reactive dust[2].

    • Containment:

      • For Solids: Do not use a standard brush and dustpan if it generates dust. Lightly dampen the powder with a non-reactive solvent (like water or isopropanol) to suppress aerosolization, then wipe up with absorbent pads.

      • For Liquids: Surround the spill with an inert absorbent (e.g., vermiculite, sand, or diatomaceous earth)[6]. Do not use combustible absorbents like sawdust , as the hydrazide moiety can react with organic combustibles.

    • Decontamination: Wash the spill area thoroughly with soap and water. Collect all washings and contaminated PPE into the hazardous waste container for incineration[4].

    Regulatory Compliance

    Under the Environmental Protection Agency (EPA) regulations outlined in 40 CFR Part 261, while this specific proprietary intermediate is not explicitly listed (such as a U- or P-listed chemical), it exhibits the characteristics of toxicity and potential reactivity[4]. Therefore, facilities must manage it strictly as a RCRA hazardous waste, adhering to local accumulation time limits (typically < 90 days for large quantity generators) and utilizing certified environmental disposal contractors.

    References
    • Toxicological Profile for Hydrazines: Production, Import, Use, and Disposal Source: National Center for Biotechnology Information (NCBI) / ATSDR URL:[Link]

    • 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / EPA URL:[Link]

    • Safety Data Sheet: 1,2,4-Triazole Source: Carl Roth URL:[Link]

    • Safety Data Sheet: 1,2,4-Triazole 5907 Source: Columbus Chemical Industries URL:[Link]

    Sources

    Handling

    Personal protective equipment for handling N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

    As a Senior Application Scientist, I approach the handling of synthetic intermediates not just as a compliance exercise, but as a scientific process governed by molecular causality. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetoh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the handling of synthetic intermediates not just as a compliance exercise, but as a scientific process governed by molecular causality. N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a highly functionalized, reactive intermediate. Because it is a specialized research chemical, a compound-specific Safety Data Sheet (SDS) may lack empirical human-exposure data. Therefore, we must design a self-validating safety protocol by analyzing the inherent hazards of its constituent functional groups[1].

    Chemical Risk Profiling: The Causality of Hazard

    To select the appropriate Personal Protective Equipment (PPE) and operational workflow, we must first deconstruct the molecule into its three primary reactive moieties:

    • The Acetohydrazide Moiety: Hydrazides are potent nucleophiles. Toxicological data on base acetohydrazide indicates acute oral toxicity, suspected mutagenic potential, and severe skin sensitization. Hydrazides readily bind to biological electrophiles, making them potent contact allergens.

    • The 1,2,3-Triazole Core: Triazoles are highly biologically active (often interacting with cytochrome P450 enzymes) and are documented to cause serious eye irritation and respiratory tract irritation upon inhalation of dust.

    • The Cbz (Carboxybenzyl) Protecting Group: This bulky, aromatic group significantly increases the overall lipophilicity (LogP) of the molecule. Causality: High lipophilicity enhances the compound's ability to permeate the lipid bilayer of the stratum corneum. If the powder contacts the skin, the Cbz group acts as a permeation enhancer for the toxic hydrazide moiety, drastically increasing the risk of systemic absorption.

    Quantitative PPE Specification Matrix

    Standard "lab coat and gloves" are insufficient for lipophilic sensitizers. Based on the chemical profile and established prudent laboratory practices[2], the following targeted PPE is required:

    PPE CategoryMinimum SpecificationCausality / Scientific Rationale
    Hand Protection Double-layered Nitrile (≥0.11 mm thickness) or NeopreneThe Cbz group's lipophilicity increases the risk of permeation through single-layer latex or thin nitrile. Double-gloving provides a fail-safe against micro-tears and breakthrough[2].
    Respiratory NIOSH-approved N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized fine powders. Hydrazides and triazoles are known respiratory sensitizers and irritants,.
    Eye Protection Chemical safety goggles (ANSI Z87.1 compliant)Triazoles cause severe ocular irritation. Safety glasses with side shields are insufficient against airborne dust; full-seal goggles are mandatory.
    Body Protection Flame-resistant, fluid-resistant lab coat (buttoned to the top)Prevents the accumulation of reactive, sensitizing dust on personal clothing, mitigating chronic low-dose exposure.

    Operational Workflow Visualization

    Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Setup (Airflow 80-120 fpm) Start->Hood Weighing 3. Anti-Static Weighing & Closed Transfer Hood->Weighing Solubilization 4. In-Hood Solubilization (e.g., DMSO/DMF) Weighing->Solubilization Decon 5. Chemical Quenching (10% NaOCl Bleach) Solubilization->Decon Waste 6. Segregated Hazardous Waste Decon->Waste

    Figure 1: Standard operating workflow for handling reactive hydrazide intermediates.

    Step-by-Step Handling Methodology

    To prevent aerosolization and dermal exposure, execute the following protocol:

    Step 1: Environmental Setup

    • Conduct all handling inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm)[2].

    • Clear the hood of incompatible materials, particularly strong oxidizers, which can react violently with hydrazides.

    Step 2: Weighing and Transfer

    • Causality: Static electricity can cause fine powders to aerosolize or cling to gloves, increasing exposure risk.

    • Use an anti-static gun (Zerostat) on disposable anti-static weighing boats before dispensing.

    • Keep the sash of the fume hood as low as possible (below your breathing zone) during the transfer.

    Step 3: In-Situ Solubilization

    • Do not transport the dry powder across the laboratory.

    • Add your reaction solvent (e.g., DMSO, DMF, or DCM) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before removing it from the hood.

    Decontamination and Disposal Plan

    Hydrazides are environmentally hazardous and must not be disposed of in standard waste streams[3].

    • Surface Decontamination: Hydrazides can be oxidatively quenched. If powder spills on the bench or balance, gently dampen it with water to prevent dust generation. Wipe the area with a paper towel soaked in a mild oxidizing agent, such as 10% sodium hypochlorite (bleach) , to neutralize the hydrazide moiety. Follow with a soap and water wash.

    • Waste Segregation: Collect all contaminated consumables (weigh boats, pipette tips, outer gloves) in a designated, sealable solid hazardous waste container. Label explicitly as "Toxic/Reactive Organic Waste: Contains Hydrazide Derivatives." Do not mix with acidic waste streams.

    Emergency Response Protocols

    • Dermal Exposure: The Cbz group drives rapid absorption. Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will accelerate the dermal absorption of the lipophilic compound.

    • Inhalation: Move the affected individual to fresh air immediately. If respiratory irritation persists, seek medical evaluation, bringing the structural information of the compound to the attending physician.

    References

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press / NCBI Bookshelf. Retrieved from[Link]

    • Vecom Marine. (2022). MSDS Hydrazide. Retrieved from [Link]

    Sources

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